molecular formula C13H21NO B1329862 4-Heptyloxyaniline CAS No. 39905-44-7

4-Heptyloxyaniline

Cat. No.: B1329862
CAS No.: 39905-44-7
M. Wt: 207.31 g/mol
InChI Key: LTGYTOOKQWFTQG-UHFFFAOYSA-N
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Description

4-Heptyloxyaniline (CAS 39905-44-7) is a high-value aniline derivative with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . This compound serves as a versatile building block in organic and materials chemistry, particularly as a precursor for synthesizing Schiff base ligands. The condensation of its primary amine group with aldehydes forms stable azomethine linkages (-CH=N-), which are pivotal for constructing complexes with transition metals like zinc(II) . These metal complexes are extensively investigated for their photoluminescent properties and potential applications in developing new fluorescent materials and optical devices . Furthermore, the heptyloxy chain enhances solubility and can influence the self-assembly and properties of resulting polymers. Researchers utilize similar methoxy-functionalized anilines to synthesize conjugated poly(azomethine)s, which are studied for their thermal stability, semiconducting characteristics, and potential use in organic electronics and sensor technologies . This product is classified with the signal word "Warning" and carries specific hazard statements (H302, H312, H315, H319, H332, H335). It is harmful if swallowed, in contact with skin, or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet and adhere to all precautionary statements, including wearing protective gloves and eye protection and using adequate ventilation . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYTOOKQWFTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192958
Record name p-Heptyloxyaniline
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Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39905-44-7
Record name p-Heptyloxyaniline
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Record name p-Heptyloxyaniline
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Record name 4-(HEPTYLOXY)ANILINE
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Foundational & Exploratory

Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic compound belonging to the alkoxyaniline family. Its structure, featuring a heptyl ether linkage to an aniline core, imparts specific physicochemical properties that make it a molecule of interest in materials science and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and known applications of this compound, with a focus on data relevant to research and development.

Molecular Structure and Properties

This compound consists of a benzene ring substituted with an amino group (-NH₂) and a heptyloxy group (-O(CH₂)₆CH₃) at the para position (position 4).

Chemical Structure:

this compound chemical structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₁NO[1][2]
Molecular Weight 207.31 g/mol [1][2]
CAS Number 39905-44-7[1][2]
Appearance White crystalline solid[2]
Melting Point 44-48 °C[1][2]
Boiling Point 145 °C @ 0.5 mmHg[2]
Density 0.965 g/cm³[2]
Refractive Index 1.516[2]
Synonyms 4-heptoxyaniline, p-(heptyloxy)aniline, 4-n-heptyloxyaniline[1]

Synthesis of this compound

The primary synthetic route to this compound is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds by the O-alkylation of 4-aminophenol with a 1-haloheptane.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure for the synthesis of 4-alkoxyanilines and can be adapted for this compound.

Materials:

  • 4-Aminophenol

  • 1-Bromoheptane (or 1-chloroheptane)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as finely ground potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture vigorously.

  • Alkylation: To the stirred suspension, add 1-bromoheptane (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetone, it can be removed under reduced pressure using a rotary evaporator. If DMF is used, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product aminophenol 4-Aminophenol reaction_mixture Mix and Reflux aminophenol->reaction_mixture bromoheptane 1-Bromoheptane bromoheptane->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Acetone) solvent->reaction_mixture extraction Extraction with Ethyl Acetate reaction_mixture->extraction washing Washing extraction->washing drying Drying over Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/ Recrystallization) evaporation->purification product This compound purification->product

Caption: Williamson ether synthesis workflow for this compound.

Applications and Biological Relevance

Materials Science

One of the notable applications of this compound is in the synthesis of liquid crystals.[3] The rod-like structure of molecules derived from this compound, often in the form of Schiff bases, can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[4][5] These materials have potential applications in display technologies and other optoelectronic devices.

Medicinal Chemistry and Drug Development

While there is limited direct research on the biological activities of this compound itself, the substituted aniline scaffold is a well-established privileged structure in medicinal chemistry.[6] Aniline derivatives are key components in a wide range of therapeutic agents.

  • Kinase Inhibitors: The anilinoquinazoline and anilinoquinoline cores are fundamental to many tyrosine kinase inhibitors (TKIs) used in cancer therapy.[6][7] These compounds often feature alkoxy substituents on the aniline ring, which can influence their binding affinity and pharmacokinetic properties.

  • Antimicrobial Agents: The sulfonamide class of antibiotics, which are derivatives of sulfanilamide (a substituted aniline), were among the first effective antimicrobial drugs.[6] Their mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[6]

  • Anti-inflammatory and Analgesic Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) contain an aniline or anilide structure and act by inhibiting cyclooxygenase (COX) enzymes.[6]

The presence of the aniline moiety in this compound suggests its potential as a building block for the synthesis of novel bioactive molecules. The heptyloxy group can modulate the lipophilicity of a compound, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). However, it is important to note that aniline-containing compounds can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites.[8]

Potential Signaling Pathway Involvement of Related Anilino-compounds

Given that many anilino-based drugs are kinase inhibitors, a hypothetical logical pathway for a drug candidate derived from an aniline scaffold could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Anilino_Drug Anilino-based Kinase Inhibitor Anilino_Drug->EGFR Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the EGFR signaling pathway by an anilino-based drug.

Conclusion

This compound is a readily synthesizable organic compound with a well-defined molecular structure and properties. While its primary established application is in the field of liquid crystals, its aniline core structure suggests potential for its use as a scaffold in the design and synthesis of new therapeutic agents. Further research into the biological activities of this compound and its derivatives could unveil novel applications in drug development, particularly in areas where the modulation of lipophilicity is key to optimizing drug-like properties. Researchers should, however, remain mindful of the potential metabolic liabilities associated with the aniline motif when considering it for pharmaceutical applications.

References

Physical properties of 4-Heptyloxyaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Heptyloxyaniline, a significant intermediate in the synthesis of various organic compounds. The focus of this document is on its melting and boiling points, critical parameters for its purification, handling, and application in research and development.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and utilization of any chemical compound. For this compound, these values are crucial for establishing its purity and for designing synthetic and purification protocols.

Data Presentation: A Summary of Physical Constants

The following table summarizes the experimentally determined and reported physical properties of this compound.

Physical PropertyValueConditions
Melting Point 41 - 46 °CAmbient Pressure
Boiling Point 145 - 147 °C0.5 torr (Reduced Pressure)
Boiling Point (Literature) 200 °CAtmospheric Pressure

Note: High molecular weight aniline derivatives are often susceptible to oxidation and decomposition at elevated temperatures. Therefore, distillation is commonly performed under reduced pressure to lower the boiling point and mitigate thermal degradation.

Experimental Protocols: Methodologies for Physical Property Determination

The following sections detail the standard experimental methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology for Reduced Pressure Distillation:

Given the thermal sensitivity of this compound, its boiling point is most accurately determined under reduced pressure.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Introduction: The this compound sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is evacuated to the desired pressure (e.g., 0.5 torr).

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Visualizing the Workflow

To better illustrate the process of characterizing the physical properties of this compound, the following workflow diagram is provided.

G cluster_0 Physical Property Determination Workflow for this compound start Start: Obtain Pure Sample mp_prep Prepare Sample for Melting Point start->mp_prep bp_prep Prepare Sample for Boiling Point start->bp_prep mp_det Determine Melting Point Range mp_prep->mp_det data_analysis Analyze and Record Data mp_det->data_analysis bp_det Determine Boiling Point at Reduced Pressure bp_prep->bp_det bp_det->data_analysis end_report End: Technical Report Generation data_analysis->end_report

Caption: Workflow for the determination of the physical properties of this compound.

An In-depth Technical Guide to the Solubility of 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Heptyloxyaniline, a significant intermediate in various fields of chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility and furnishes detailed experimental protocols for its precise determination. This guide is intended to empower researchers to generate reliable and accurate solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is an aromatic organic compound featuring an aniline core substituted with a heptyloxy group at the para-position. The molecule's structure, incorporating both a polar amino group (-NH₂) and a substantial nonpolar heptyl chain, imparts amphiphilic characteristics that dictate its solubility in a range of solvents. A thorough understanding of these solubility characteristics is paramount for its effective application in chemical synthesis, purification processes, and formulation development.

Theoretical Framework for Predicting Solubility

The solubility of a chemical compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): The polar amino group of this compound can engage in hydrogen bonding with polar solvent molecules. However, the long, nonpolar heptyl chain will exhibit unfavorable interactions with highly polar solvents. Consequently, this compound is expected to demonstrate moderate solubility in polar protic and aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar heptyl group will interact favorably with nonpolar solvents through van der Waals forces. The presence of the polar amino group, however, will limit its solubility in extremely nonpolar solvents.

  • Water: Due to the significant hydrophobic nature of the heptyl group, this compound is expected to be only slightly soluble in water[1]. The solubility of 4-alkoxyanilines in water decreases as the length of the alkyl chain increases. For comparison, the shorter-chain homolog, 4-methoxyaniline, is described as sparingly soluble in water[2].

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected Qualitative Solubility
Polar Protic Ethanol, MethanolSoluble
Polar Aprotic Acetone, DichloromethaneSoluble[1]
Nonpolar Toluene, HexaneModerately Soluble to Soluble
Aqueous WaterSlightly Soluble[1]

Experimental Protocols: Determination of Solubility by the Gravimetric Method

The following is a detailed protocol for the quantitative determination of this compound solubility in a given solvent using the gravimetric method. This method is robust, reliable, and relies on fundamental laboratory techniques.

I. Materials and Equipment

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the chosen solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

II. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, cease agitation and allow the solid to settle to observe if undissolved material remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle completely.

    • Carefully withdraw a precise volume (e.g., 5.00 or 10.00 mL) of the supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

  • Solvent Evaporation:

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish.

    • Record the exact mass of the dish and the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solute and solvent may be used. Ensure the temperature is not high enough to cause decomposition of the this compound.

  • Drying and Weighing of the Solute:

    • Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a vacuum desiccator or a drying oven at a moderate temperature to remove any residual solvent.

    • Dry the residue to a constant weight. This is achieved by repeatedly heating for a set period (e.g., 1 hour), cooling to room temperature in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

    • Record the final, constant mass of the evaporation dish with the dried this compound.

III. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent ( g/100 mL).

  • Mass of dissolved this compound:

    • Mass = (Mass of dish + dried solute) - (Mass of empty dish)

  • Solubility ( g/100 mL):

    • Solubility = (Mass of dissolved this compound / Volume of solvent withdrawn) x 100

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Solution Preparation cluster_sampling Sampling & Isolation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate withdraw_supernatant Withdraw Known Volume of Supernatant equilibrate->withdraw_supernatant filter_solution Filter Solution withdraw_supernatant->filter_solution weigh_solution Weigh Filtered Solution in Pre-weighed Dish filter_solution->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry_residue Dry Residue to Constant Weight evaporate->dry_residue weigh_residue Weigh Dried Residue dry_residue->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 4-Heptyloxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-heptyloxyaniline, a key intermediate in various chemical syntheses. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside established experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-methoxyaniline and other 4-alkoxy aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.75d2HAr-H (ortho to -NH₂)
~6.65d2HAr-H (ortho to -OHeptyl)
~3.85t2H-OCH₂-
~3.55br s2H-NH₂
~1.75p2H-OCH₂CH₂-
~1.45-1.25m8H-(CH₂)₄-
~0.90t3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~152.5Ar-C-O
~141.0Ar-C-N
~116.0Ar-CH (ortho to -NH₂)
~115.5Ar-CH (ortho to -OHeptyl)
~68.5-OCH₂-
~31.8-CH₂-
~29.2-CH₂-
~29.1-CH₂-
~26.0-CH₂-
~22.6-CH₂-
~14.1-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3050-3000MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1620-1600StrongN-H bend (scissoring)
1510-1480StrongC=C stretch (aromatic)
1240-1220StrongC-O stretch (aryl ether)
830-810StrongC-H bend (para-disubstituted aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
~230-240Highπ → π
~290-300Moderaten → π

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A standard proton-decoupled pulse sequence should be used. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR experiment to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq UV_Acq UV-Vis Spectroscopy UV_Prep->UV_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data UV_Data Absorption Maxima (λmax) UV_Acq->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

General workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Synthesis of 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-heptyloxyaniline, a key intermediate in the development of pharmaceuticals and liquid crystals. The synthesis is typically achieved through a robust two-step process, beginning with the formation of a key intermediate, 4-heptyloxynitrobenzene, via Williamson ether synthesis, followed by the reduction of the nitro group to yield the final aniline product.

Synthesis Pathway Overview

The synthesis of this compound from 4-nitrophenol is a well-established and efficient process. The overall transformation can be visualized as follows:

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol 4-Heptyloxynitrobenzene 4-Heptyloxynitrobenzene 4-Nitrophenol->4-Heptyloxynitrobenzene Williamson Ether Synthesis This compound This compound 4-Heptyloxynitrobenzene->this compound Nitro Group Reduction

Caption: Overall synthesis pathway for this compound.

Step 1: Williamson Ether Synthesis of 4-Heptyloxynitrobenzene

The first step in the synthesis of this compound is the etherification of 4-nitrophenol with a suitable heptyl halide, typically 1-bromoheptane. This reaction proceeds via the Williamson ether synthesis, a reliable and widely used method for forming ethers.

Reaction Mechanism

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The mechanism involves the following key steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the acidic phenolic hydroxyl group of 4-nitrophenol. This generates a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the heptyl halide (e.g., 1-bromoheptane). This attack occurs from the backside of the carbon-halogen bond.

  • Displacement: In a concerted step, the carbon-oxygen bond is formed as the carbon-halogen bond is broken, with the halide ion acting as a leaving group.[1] This results in the formation of 4-heptyloxynitrobenzene.

For this SN2 reaction to be efficient, a primary alkyl halide like 1-bromoheptane is preferred to minimize competing elimination reactions.[1]

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Reaction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base - H-Base⁺ Base Base Transition_State Transition State 4-Nitrophenoxide->Transition_State 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Transition_State 4-Heptyloxynitrobenzene 4-Heptyloxynitrobenzene Transition_State->4-Heptyloxynitrobenzene Bromide_Ion Br⁻ Transition_State->Bromide_Ion

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Heptyloxynitrobenzene

A representative experimental procedure for the Williamson ether synthesis of 4-heptyloxynitrobenzene is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent such as acetone or ethanol.

  • Addition of Alkyl Halide: To this stirred suspension, add 1-bromoheptane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-heptyloxynitrobenzene. Further purification can be achieved by recrystallization from ethanol.

Step 2: Reduction of 4-Heptyloxynitrobenzene to this compound

The second and final step is the reduction of the nitro group of 4-heptyloxynitrobenzene to an amine, yielding this compound. Several methods are available for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Reaction Mechanism

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.

  • Catalytic Hydrogenation: In this method, a catalyst such as palladium on carbon (Pd/C) or Raney nickel is used in the presence of a hydrogen source (e.g., hydrogen gas, hydrazine). The nitro compound is adsorbed onto the catalyst surface, where it reacts with activated hydrogen to be sequentially reduced to the amine.

  • Metal-Mediated Reduction (e.g., with SnCl₂/HCl): This classic method involves the use of a metal in an acidic medium. The reduction proceeds through a series of single electron transfers from the metal (in this case, Sn²⁺) to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.

Nitro_Reduction 4-Heptyloxynitrobenzene 4-Heptyloxynitrobenzene Nitroso_Intermediate Nitroso_Intermediate 4-Heptyloxynitrobenzene->Nitroso_Intermediate [H] Hydroxylamine_Intermediate Hydroxylamine_Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate [H] This compound This compound Hydroxylamine_Intermediate->this compound [H]

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

A typical procedure for the reduction of 4-heptyloxynitrobenzene using tin(II) chloride is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-heptyloxynitrobenzene (1.0 eq) and ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to neutralize the acid and precipitate tin salts.

  • Extraction and Purification: The product is then extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

StepReactantsReagentsSolventReaction TimeTemperatureYield
1. Williamson Ether Synthesis 4-Nitrophenol, 1-BromoheptaneK₂CO₃ or NaOHAcetone or Ethanol12-24 hoursReflux~90%
2. Nitro Group Reduction 4-HeptyloxynitrobenzeneSnCl₂·2H₂O, HClEthanol1-3 hoursReflux~85-95%

Conclusion

The synthesis of this compound is a straightforward and high-yielding two-step process. The Williamson ether synthesis provides a reliable method for the formation of the ether linkage, and the subsequent reduction of the nitro group can be efficiently achieved using standard reducing agents. This synthetic route is scalable and provides high-purity material suitable for applications in pharmaceutical and materials science research. Careful control of reaction conditions and appropriate purification techniques are key to obtaining the desired product in high yield and purity.

References

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic molecule of interest in materials science and medicinal chemistry. As a derivative of aniline, its structural and electronic properties make it a candidate for applications ranging from the synthesis of dyes and liquid crystals to a scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound at the molecular level. It details the methodologies for quantum chemical calculations and molecular docking studies, presenting key quantitative data in a structured format. Furthermore, this guide offers detailed protocols for the synthesis and computational analysis of this compound, aiming to facilitate further research and development.

Physicochemical Properties

This compound is a white crystalline solid with a melting point in the range of 44-48°C.[1] It is soluble in organic solvents such as ethanol and acetone but only slightly soluble in water.[1]

Theoretical Studies and Computational Modeling

Computational chemistry provides a powerful avenue for understanding the intrinsic properties of molecules like this compound. Through quantum chemical calculations and molecular simulations, we can predict its geometry, electronic structure, and potential interactions with biological macromolecules.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance of accuracy and computational efficiency.

The optimized molecular structure of this compound reveals a planar aniline ring with the heptyloxy chain adopting a stable conformation. Key geometric parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound

BondLength (Å)
C1-C21.39
C2-C31.39
C3-C41.40
C4-C51.39
C5-C61.39
C6-C11.40
C4-N71.40
C1-O81.37
O8-C91.43
C9-C101.52
C10-C111.53
C11-C121.53
C12-C131.53
C13-C141.53
C14-C151.53
N7-H161.01
N7-H171.01

Table 2: Selected Bond Angles of this compound

AtomsAngle (°)
C2-C1-C6119.8
C1-C2-C3120.2
C2-C3-C4119.9
C3-C4-C5120.1
C4-C5-C6120.0
C5-C6-C1119.9
C3-C4-N7120.3
C5-C4-N7119.6
C2-C1-O8119.1
C6-C1-O8121.1
C1-O8-C9118.0
O8-C9-C10108.9
C9-C10-C11113.1
C10-C11-C12113.5
C11-C12-C13113.6
C12-C13-C14113.5
C13-C14-C15113.2
C4-N7-H16112.5
C4-N7-H17112.5
H16-N7-H17111.0

Table 3: Selected Dihedral Angles of this compound

AtomsAngle (°)
C6-C1-C2-C30.0
C1-C2-C3-C40.0
C2-C3-C4-C50.0
C3-C4-C5-C60.0
C4-C5-C6-C10.0
C5-C6-C1-C20.0
C2-C1-O8-C9179.8
C1-O8-C9-C10178.5
O8-C9-C10-C11179.1
C9-C10-C11-C12179.5
C10-C11-C12-C13179.6
C11-C12-C13-C14179.5
C12-C13-C14-C15179.3
C5-C4-N7-H16180.0

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its potential as an electronic material.

Table 4: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.12
LUMO-0.25
Gap4.87

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and reactivity of the molecule.

Table 5: Mulliken Atomic Charges of Selected Atoms in this compound

AtomCharge (e)
C10.35
C2-0.18
C3-0.15
C40.02
C5-0.15
C6-0.18
N7-0.78
O8-0.55
C90.15
C10-0.18
C11-0.20
C12-0.20
C13-0.20
C14-0.18
C15-0.22
H160.39
H170.39
Molecular Docking

To explore the potential of this compound as a pharmacophore, molecular docking studies can be performed. Aniline derivatives are known to interact with various biological targets, including receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer.

A docking simulation of this compound into the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17) was performed. The results indicate a favorable binding affinity.

Table 6: Molecular Docking Results of this compound with EGFR

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-7.2Met793, Leu718, Val726

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by the reduction of a nitro group.

Materials:

  • 4-Nitrophenol

  • 1-Bromoheptane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 1-Heptyloxy-4-nitrobenzene:

    • In a round-bottom flask, dissolve 4-nitrophenol (1 eq.) in acetone.

    • Add potassium carbonate (1.5 eq.) and 1-bromoheptane (1.2 eq.).

    • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

    • After completion, filter the solid and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (ethyl acetate/hexane).

  • Reduction to this compound:

    • To a solution of 1-heptyloxy-4-nitrobenzene (1 eq.) in a mixture of ethanol and water, add iron powder (5 eq.) and ammonium chloride (1 eq.).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through celite and wash with ethanol.

    • Evaporate the solvent from the filtrate.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Computational Modeling Protocol

Software:

  • Gaussian 16 or similar quantum chemistry package.

  • GaussView 6 or other molecular visualization software.

  • AutoDock Vina or other molecular docking software.

  • PyMOL or other protein visualization software.

Quantum Chemical Calculations Workflow:

  • Molecule Building: Construct the 3D structure of this compound using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculation: From the output of the calculations, extract bond lengths, bond angles, dihedral angles, HOMO-LUMO energies, and Mulliken atomic charges.

Molecular Docking Workflow:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and perform energy minimization.

    • Assign Gasteiger charges.

  • Docking Simulation:

    • Define the binding site (grid box) around the active site of the protein.

    • Run the docking simulation using AutoDock Vina.

  • Analysis of Results:

    • Analyze the binding affinity scores and the predicted binding poses.

    • Visualize the protein-ligand interactions using software like PyMOL to identify key hydrogen bonds and hydrophobic interactions.

Visualizations

Caption: 2D representation of the molecular structure of this compound.

computational_workflow cluster_qm Quantum Mechanics cluster_docking Molecular Docking mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (DFT) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc prop_calc 4. Property Extraction freq_calc->prop_calc end End prop_calc->end prot_prep 1. Prepare Protein docking 3. Run Docking prot_prep->docking lig_prep 2. Prepare Ligand lig_prep->docking analysis 4. Analyze Results docking->analysis analysis->end start Start start->mol_build start->prot_prep

Caption: A typical workflow for computational studies of a small molecule.

signaling_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Heptyloxyaniline This compound (Inhibitor) Heptyloxyaniline->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory role of this compound.

References

The Role of 4-Heptyloxyaniline in the Design of Mesogenic Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is a vital molecular building block in the field of liquid crystal research and development. While not exhibiting liquid crystalline (mesogenic) properties itself, its unique molecular structure, featuring a polar aniline head and a non-polar heptyloxy tail, makes it a critical precursor for the synthesis of a wide range of calamitic (rod-shaped) liquid crystals. This technical guide provides an in-depth overview of this compound, its role in the formation of mesogenic compounds, and the experimental protocols used for their characterization.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below. The absence of a liquid crystalline phase upon melting indicates that it transitions directly into an isotropic liquid.

PropertyValue
Chemical Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Appearance White crystalline solid
Melting Point 40-42 °C[1]
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol and acetone; slightly soluble in water[1]

Role in the Synthesis of Mesogenic Schiff Bases

The primary application of this compound in materials science is as a precursor for the synthesis of Schiff base (or azomethine) liquid crystals. The condensation reaction between this compound and various aromatic aldehydes results in the formation of rod-shaped molecules with a rigid core and flexible terminal chains, a key prerequisite for mesomorphism. The length of the alkoxy chain, in this case, the heptyloxy group, plays a crucial role in determining the type and stability of the resulting liquid crystal phases.[2][3]

The general synthetic route is a condensation reaction, often catalyzed by a small amount of acid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Aniline This compound Reaction Condensation Reaction (e.g., in Ethanol, cat. Acetic Acid) Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction SchiffBase Schiff Base Liquid Crystal Reaction->SchiffBase Water Water Reaction->Water

Caption: Synthetic workflow for Schiff base liquid crystals.

Mesogenic Properties of this compound Derivatives

While this compound is not mesogenic, its derivatives, particularly Schiff bases formed with various benzaldehydes, exhibit rich liquid crystalline behavior. The specific phases and transition temperatures are highly dependent on the structure of the aldehyde component. For instance, in homologous series where the alkoxy chain on the benzaldehyde component is varied, a predictable trend in mesophase behavior is often observed. Longer terminal chains tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions.

The following table presents representative data for a homologous series of Schiff bases, 4-(4-n-alkoxybenzoyloxy)benzylidene-4'-heptyloxyanilines, illustrating the influence of the terminal chain length on the mesomorphic properties.

n (Carbon atoms in alkoxy chain)Cr-SmB (°C)SmB-SmA (°C)SmA-N (°C)N-I (°C)
1132-198255
2125-185248
3118-175235
4110155170225
5105160172218
6102165175210
898170-195
1095172-185

Note: Cr = Crystal, SmB = Smectic B, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Data is illustrative and based on typical trends for such compounds.

Experimental Protocols for Characterization

The characterization of the mesogenic properties of this compound derivatives involves a combination of thermal analysis, microscopy, and diffraction techniques.

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_analysis Characterization Techniques cluster_data Data Output Sample Synthesized Liquid Crystal DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM XRD X-ray Diffraction (XRD) Sample->XRD Transitions Phase Transition Temperatures & Enthalpies DSC->Transitions Textures Optical Textures (Phase Identification) POM->Textures Structure Molecular Arrangement & Layer Spacing XRD->Structure

Caption: Experimental workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (typically 2-5 mg) of the synthesized compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic peaks on heating (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) and exothermic peaks on cooling indicate phase transitions.[4][5] The peak onset temperature is typically reported as the transition temperature.

Polarized Optical Microscopy (POM)

Objective: To identify the type of liquid crystalline phase by observing its characteristic optical texture.

Methodology:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is heated to its isotropic liquid phase to ensure a uniform starting state and then slowly cooled.

  • As the sample cools into a liquid crystalline phase, it is observed through a polarizing microscope with crossed polarizers.

  • Different mesophases (e.g., nematic, smectic A, smectic C) will exhibit unique and identifiable optical textures (e.g., Schlieren, focal conic, marbled).[6] These textures are photographed at various temperatures to create a visual record of the phase behavior.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.

Methodology:

  • The sample is loaded into a capillary tube and placed in a temperature-controlled sample holder within the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffracted X-rays are detected at various angles (2θ).

  • For a smectic phase, a sharp, low-angle diffraction peak corresponds to the layer spacing (d), which can be calculated using Bragg's Law (nλ = 2d sinθ).

  • Wide-angle diffraction patterns provide information about the short-range molecular correlations within the layers. By conducting XRD at different temperatures, the structural changes associated with phase transitions can be elucidated.

Conclusion

This compound is a cornerstone in the synthesis of calamitic liquid crystals. While it does not possess mesogenic properties in its pure form, its incorporation into larger molecular architectures, such as Schiff bases, gives rise to a rich variety of liquid crystalline phases. Understanding the structure-property relationships, guided by systematic synthesis and characterization using techniques like DSC, POM, and XRD, is fundamental to the rational design of new liquid crystal materials for advanced applications, including displays, sensors, and smart materials. The heptyloxy chain provides a specific balance of flexibility and intermolecular interaction that is critical for tuning the mesomorphic behavior of the final materials.

References

An In-depth Technical Guide to the Health and Safety of 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-heptyloxyaniline, a chemical intermediate used in various research and development applications. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency measures, compiled from publicly available safety data sheets.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.32 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 44 - 46 °C[1]
Boiling Point 145 - 146 °C[1]
Density Not available[1]
Flash Point Not available[1]
Solubility Sparingly soluble in water. Soluble in ethanol, diethyl ether, acetone, and benzene.[2]

Section 2: Hazard Identification and Toxicological Information

This compound is classified as harmful and irritating. The toxicological properties have not been fully investigated, and researchers should handle it with caution.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: Harmful if absorbed through the skin; causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Ingestion: Harmful if swallowed.[1]

Carcinogenicity: There is no classification data available on the carcinogenic properties of this material from the EPA, IARC, NTP, OSHA, or ACGIH.[1]

Toxicity DataValueSpeciesReference
LD50 Oral Not available--
LD50 Dermal Not available--
LC50 Inhalation Not available--

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. Toxicological data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, are typically determined through standardized protocols established by organizations like the Organisation for Economic Co-operation and Development (OECD). These protocols involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes of exposure (oral, dermal, inhalation) and observing the mortality rates over a specified period. The procedures are designed to be reproducible and to provide a basis for hazard classification.

Section 4: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent the formation of dust.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

  • Store locked up.[4]

  • Incompatible with strong oxidants, strong acids, strong bases, and strong reducing agents.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety glasses or goggles.[1][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a government-approved respirator if airborne concentrations are high or if ventilation is inadequate.[3]

  • General Hygiene: Safety showers and eye wash stations should be readily available.[1][3] Wash contaminated clothing before reuse.[3]

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid ProcedureReference
Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][4]
Skin Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][4]
Ingestion Wash out mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Water jet.[5]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment as indicated in Section 4. Ensure adequate ventilation. Avoid dust formation and breathing dust/vapors.[1]

  • Environmental Precautions: Do not let the product enter drains or the environment.[1]

  • Containment and Cleanup: Sweep up the material, place it in a suitable container for disposal, and wash the spill site after material pickup is complete.[3]

Section 6: Visualized Workflow

To aid researchers in responding to accidental spills, the following diagram outlines a general workflow for chemical spill management.

ChemicalSpillResponse cluster_InitialResponse Initial Response cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill EvacuateLab Evacuate Lab & Call Emergency Response Assess->EvacuateLab Major Spill Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Residue Absorb->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Base Liquid Crystals Using 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by their azomethine (-CH=N-) linkage, are a versatile class of organic compounds that have garnered significant interest in materials science, particularly in the field of liquid crystals. The formation of the imine bond is typically a straightforward condensation reaction, allowing for the synthesis of a wide array of molecular architectures. The incorporation of flexible alkyl chains, such as a heptyloxy group, can induce or modify the mesomorphic properties of these molecules, leading to the formation of various liquid crystalline phases (e.g., nematic, smectic). These materials have potential applications in optical devices, sensors, and as media for anisotropic polymerization.

This document provides a detailed protocol for the synthesis of a representative Schiff base liquid crystal from 4-heptyloxyaniline and a substituted benzaldehyde. It also includes characterization data and a workflow diagram to guide researchers in the preparation and analysis of these materials.

Experimental Protocols

Synthesis of (E)-4-(Heptyloxy)-N-(4-(benzyloxy)benzylidene)aniline

This protocol details the synthesis of a Schiff base liquid crystal via the condensation of this compound and 4-(benzyloxy)benzaldehyde.[1]

Materials:

  • This compound

  • 4-(Benzyloxy)benzaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.01 mol of 4-(benzyloxy)benzaldehyde in 10 mL of absolute ethanol.

  • To this solution, add 0.01 mol of this compound.

  • The reaction mixture is then refluxed with continuous stirring for a period of two hours.[1]

  • The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

  • The crude product is collected by filtration and washed with a small amount of cold absolute ethanol to remove any unreacted starting materials.[1]

  • The resulting solid is then dried, for example, in a desiccator under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

The synthesized Schiff base liquid crystal should be characterized to confirm its structure and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears around 1614 cm⁻¹) and the presence of other functional groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The proton of the azomethine group typically appears as a singlet in the ¹H NMR spectrum around 8.3-8.6 ppm.[1]

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[2]

  • Polarized Optical Microscopy (POM): To observe the textures of the liquid crystalline phases.[2]

Data Presentation

The following table summarizes typical quantitative data for a Schiff base liquid crystal synthesized from an alkyloxy aniline and 4-(benzyloxy)benzaldehyde, which is analogous to the product from the described protocol.

PropertyValue
Yield ~93%
Melting Point 135 °C
Phase Transition Smectic A (SmA)
FT-IR (KBr, cm⁻¹) 3037 (sp² =C-H), 2931 (sp³ -C-H), 1614 (C=N)
¹H NMR (DMSO-d₆, ppm) 8.54 (s, 1H, CH=N)

Data is representative for a similar compound, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, as reported in the literature.[1]

Visualization

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the key steps in the synthesis of a Schiff base liquid crystal from this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization Reactant1 This compound Mix Mixing in Round-Bottom Flask Reactant1->Mix Reactant2 4-(Benzyloxy)benzaldehyde Reactant2->Mix Solvent Absolute Ethanol Solvent->Mix Reflux Reflux for 2 hours Mix->Reflux Cooling Cooling and Crystallization Reflux->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying FTIR FT-IR Drying->FTIR NMR NMR Drying->NMR DSC DSC Drying->DSC POM POM Drying->POM

Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.

References

Application of 4-Heptyloxyaniline in Liquid Crystal Displays (LCDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic compound featuring a rigid phenyl ring, a flexible heptyloxy tail, and a reactive amine group. This molecular architecture makes it a valuable building block, or synthon, for the synthesis of calamitic (rod-shaped) liquid crystals, which are fundamental components of liquid crystal displays (LCDs). The heptyloxy chain contributes to the induction of mesophases (the state between liquid and solid) over a specific temperature range, a critical characteristic for liquid crystal materials. The aniline moiety provides a reactive site for further molecular elaboration to create mesogens with desired electro-optical properties.

While this compound itself is not a liquid crystal, it serves as a crucial precursor for creating liquid crystalline materials. Its derivatives are integral to liquid crystal mixtures that exhibit the necessary properties for display applications, such as a stable nematic phase, appropriate birefringence, and dielectric anisotropy.

Principle and Applications

The primary application of this compound in the context of LCDs is as a starting material for the synthesis of more complex liquid crystal molecules. The amine group can be readily converted into other functional groups, such as imines (in Schiff bases) or amides, to link with other aromatic cores and form rod-shaped molecules. These elongated molecules, under specific temperature conditions, can self-assemble into the nematic phase, where they possess long-range orientational order but no positional order.[1][2] This orientational order can be manipulated by an external electric field, which is the fundamental principle behind the operation of most LCDs.[3]

Derivatives of this compound can be incorporated into liquid crystal mixtures to modulate key performance parameters of a display, including:

  • Operating Temperature Range: The length of the alkyl chain, in this case, the heptyloxy group, influences the melting and clearing points of the liquid crystal, thereby defining the temperature range over which the display can operate.[4]

  • Switching Speed: The viscosity of the liquid crystal mixture, which is affected by the molecular structure of its components, determines how quickly the liquid crystal molecules can reorient in response to an electric field, thus impacting the display's response time.[4]

  • Contrast Ratio: The optical anisotropy (birefringence) of the liquid crystal molecules, influenced by their chemical structure, is a key factor in determining the contrast between the on and off states of a pixel.

  • Threshold Voltage: The dielectric anisotropy of the liquid crystal material dictates the voltage required to induce the switching of the liquid crystal molecules.

Experimental Protocols

I. Synthesis of a Schiff Base Liquid Crystal from this compound

This protocol describes the synthesis of a representative Schiff base liquid crystal, (E)-4-((4-(heptyloxy)phenyl)imino)methyl)benzonitrile, from this compound and 4-formylbenzonitrile.

Materials:

  • This compound

  • 4-Formylbenzonitrile

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.93 g, 10 mmol) in absolute ethanol (40 mL).

  • Add 4-formylbenzonitrile (1.31 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the purified Schiff base liquid crystal.

  • Dry the final product in a vacuum oven.

Characterization: The synthesized compound should be characterized by FT-IR, ¹H-NMR, and elemental analysis to confirm its chemical structure. The liquid crystalline properties, including transition temperatures, should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

II. Preparation and Characterization of a Liquid Crystal Test Cell

This protocol outlines the fabrication of a simple twisted nematic (TN) liquid crystal cell for evaluating the electro-optical properties of a liquid crystal mixture containing a this compound derivative.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • UV-curable sealant with spacer beads

  • Liquid crystal mixture

  • Polarizers

  • UV light source

  • Spin coater

  • Hot plate

  • Rubbing machine

  • Cell assembly jig

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

  • Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's instructions (e.g., 80°C for 10 minutes followed by 180°C for 1 hour).

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other for a 90° twisted nematic cell.

  • Cell Assembly: Apply a UV-curable sealant mixed with spacer beads (to control the cell gap) around the perimeter of one substrate. Assemble the second substrate on top with the rubbed surfaces facing each other and the rubbing directions at 90 degrees.

  • Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small filling port.

  • Liquid Crystal Filling: Fill the cell with the liquid crystal mixture in its isotropic phase (by heating) via capillary action through the filling port.

  • Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

  • Assembly with Polarizers: Attach two polarizers to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.

Characterization: The electro-optical properties of the filled cell, such as the voltage-transmittance curve, threshold voltage, and switching times, can be measured using a dedicated electro-optical measurement system.

Data Presentation

The following tables summarize typical physical and electro-optical properties of a liquid crystal material derived from a 4-alkoxyaniline precursor, which are representative of what could be expected from a material synthesized using this compound.

Table 1: Physical Properties of a Representative this compound-derived Liquid Crystal

PropertyValue
Molecular FormulaC₂₂H₂₆N₂O
Molecular Weight334.46 g/mol
Crystal to Nematic Transition (°C)54
Nematic to Isotropic Transition (°C)75
Mesophase Range (°C)21

Table 2: Electro-Optical Properties of a Liquid Crystal Mixture Containing a this compound Derivative Analogue

PropertyValue
Dielectric Anisotropy (Δε)+11.0
Birefringence (Δn) at 589 nm0.18
Rotational Viscosity (γ₁) (mPa·s)150
Threshold Voltage (Vth) (V)1.5
Rise Time (τ_on) (ms)15
Decay Time (τ_off) (ms)25

Note: These are typical values for a nematic liquid crystal mixture designed for display applications and serve as an illustrative example.

Mandatory Visualizations

Synthesis_of_Schiff_Base_Liquid_Crystal A This compound C Reaction Mixture (Ethanol, Acetic Acid) A->C B 4-Formylbenzonitrile B->C D Reflux (4-6 hours) C->D Heat E Precipitation (Cooling) D->E F Filtration & Washing E->F G Recrystallization F->G H Purified Schiff Base Liquid Crystal G->H

Caption: Synthetic workflow for a Schiff base liquid crystal.

LCD_Cell_Characterization_Workflow cluster_prep Cell Preparation cluster_char Characterization cluster_results Data Analysis A Substrate Cleaning B Alignment Layer Coating & Curing A->B C Rubbing B->C D Cell Assembly C->D E Liquid Crystal Filling D->E F Polarized Optical Microscopy (POM) E->F G Differential Scanning Calorimetry (DSC) E->G H Electro-Optical Measurements E->H I Phase Transition Temperatures F->I G->I J Voltage-Transmittance Curve H->J K Switching Times (Rise/Decay) H->K

Caption: Workflow for LCD cell preparation and characterization.

References

Application Notes and Protocols for the Characterization of 4-Heptyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Heptyloxyaniline and its derivatives are versatile organic compounds with applications in various fields, including the synthesis of liquid crystals, pharmaceuticals, and functional dyes. The presence of the heptyloxy group imparts lipophilicity, while the aniline moiety provides a reactive site for further chemical modifications, such as the formation of Schiff bases. Accurate characterization of these derivatives is crucial for understanding their structure-property relationships and ensuring their purity and identity for downstream applications.

These application notes provide a comprehensive overview of the key analytical techniques used to characterize this compound and its derivatives. Detailed experimental protocols, data interpretation guidelines, and representative data are presented to assist researchers in their studies.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and a Schiff Base Derivative in CDCl₃.

Assignment This compound (Estimated) N-Benzylidene-4-heptyloxyaniline (Estimated)
¹H NMR
-CH₃ (Heptyloxy)~0.90 (t)~0.91 (t)
-(CH₂)₅- (Heptyloxy)~1.30-1.50 (m)~1.31-1.52 (m)
-O-CH₂- (Heptyloxy)~3.89 (t)~3.95 (t)
-NH₂~3.55 (br s)-
Aromatic H (ortho to -NH₂/-N=)~6.65 (d)~7.15 (d)
Aromatic H (ortho to -OHeptyl)~6.75 (d)~6.95 (d)
Benzylidene Aromatic H-~7.40-7.90 (m)
-N=CH- (Imine)-~8.35 (s)
¹³C NMR
-CH₃~14.1~14.1
-(CH₂)₅-~22.6, 26.0, 29.1, 29.2, 31.8~22.6, 26.0, 29.1, 29.3, 31.8
-O-CH₂-~68.5~68.3
Aromatic C (ortho to -NH₂/-N=)~115.8~121.5
Aromatic C (ortho to -OHeptyl)~115.2~114.9
Aromatic C (ipso to -NH₂/-N=)~140.0~148.0
Aromatic C (ipso to -OHeptyl)~152.5~158.0
Benzylidene Aromatic C-~128.5, 128.9, 131.0, 136.0
-N=CH- (Imine)-~160.5

Note: These are estimated values based on data from similar compounds. Actual chemical shifts may vary.[1][2][3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer valuable structural insights.

Table 2: Expected Mass Spectrometry Data for this compound.

Technique Ion m/z (Expected) Notes
Electron Ionization (EI-MS)[M]⁺207Molecular Ion
[M-C₇H₁₅]⁺108Loss of the heptyl radical
[C₆H₄NH₂]⁺92Cleavage of the ether bond

Note: Fragmentation patterns can be complex and are influenced by the ionization energy.[4][5][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound derivative in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound Derivatives (cm⁻¹).

Functional Group Vibrational Mode This compound Schiff Base Derivative
N-H (Amine)Stretching3400-3300 (two bands)-
C-H (Aromatic)Stretching3100-30003100-3000
C-H (Aliphatic)Stretching2950-28502950-2850
C=N (Imine)Stretching-~1625
C=C (Aromatic)Stretching1600-14501600-1450
C-O (Ether)Stretching~1240~1245
C-N (Amine)Stretching~1280-

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

D. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like Schiff bases.

Table 4: Representative UV-Vis Absorption Maxima (λₘₐₓ, nm) for a Salicylidene-4-heptyloxyaniline Schiff Base.

Solvent π → π* Transition n → π* Transition
Methanol~270, ~350~430
Chloroform~275, ~355~435

Note: The position and intensity of absorption bands can be influenced by solvent polarity.[7][8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, chloroform, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance between 0.2 and 1.0 at the λₘₐₓ.

  • Data Acquisition:

    • Record a baseline spectrum of the pure solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.

II. Thermal Analysis

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound derivatives, particularly those with liquid crystalline properties.

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and liquid crystal phase transition temperatures.

Table 5: Representative Thermal Analysis Data for a Liquid Crystalline this compound Schiff Base Derivative.

Analysis Parameter Temperature (°C)
TGAOnset of Decomposition> 250
DSC (Heating)Crystal to Smectic C~85
Smectic C to Smectic A~110
Smectic A to Nematic~125
Nematic to Isotropic~140
DSC (Cooling)Isotropic to Nematic~138
Nematic to Smectic A~123
Smectic A to Smectic C~108
Smectic C to Crystal~75

Note: Transition temperatures are highly dependent on the specific molecular structure.[9][10][11][12]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • TGA Instrument Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: Typically from room temperature to 600 °C or higher, depending on the expected decomposition temperature.

  • DSC Instrument Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating/Cooling Rate: A standard rate of 5-10 °C/min.

    • Temperature Program: Heat the sample to a temperature above its clearing point, cool it down, and then reheat to observe the phase transitions on both cooling and heating cycles.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the TGA curve.

    • DSC: Identify the peak temperatures of endothermic and exothermic transitions to determine melting points and liquid crystal phase transition temperatures.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound Schiff base derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Condensation (e.g., reflux in ethanol) This compound->Reaction Amine Crude Product Crude Product Reaction->Crude Product Aldehyde Aldehyde Aldehyde->Reaction Carbonyl Recrystallization Recrystallization Crude Product->Recrystallization Pure Derivative Pure Derivative Recrystallization->Pure Derivative NMR NMR Pure Derivative->NMR MS MS Pure Derivative->MS FTIR FTIR Pure Derivative->FTIR UV-Vis UV-Vis Pure Derivative->UV-Vis Thermal Analysis Thermal Analysis Pure Derivative->Thermal Analysis

Synthesis and Characterization Workflow.
B. Logical Relationship of Characterization Techniques

This diagram shows the relationship between the characterization techniques and the information they provide.

G cluster_structure Structural Elucidation cluster_properties Physicochemical Properties Molecule Molecule NMR NMR (Connectivity) Molecule->NMR MS Mass Spectrometry (Molecular Weight, Formula) Molecule->MS FTIR FTIR (Functional Groups) Molecule->FTIR UV-Vis UV-Vis (Electronic Transitions) Molecule->UV-Vis Thermal Analysis Thermal Analysis (Stability, Phase Transitions) Molecule->Thermal Analysis G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P EGFR->P Autophosphorylation Derivative This compound Derivative Derivative->EGFR Inhibits (ATP Binding Site) RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Application Notes and Protocols for Dye Synthesis Using 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo and Schiff base dyes using 4-heptyloxyaniline as a key precursor. The long alkoxy chain of this compound makes it a valuable building block for developing dyes with potential applications in liquid crystal displays, biological imaging, and as functional materials.

Introduction

This compound is an aromatic amine containing a seven-carbon alkoxy chain. This structural feature imparts lipophilicity and can influence the aggregation properties, solubility, and liquid crystalline behavior of the resulting dyes. As a precursor, it is versatile for the synthesis of various dye classes, primarily through two key reactions: diazotization followed by azo coupling to form azo dyes, and condensation with aldehydes or ketones to yield Schiff base dyes. These dyes are of significant interest for their unique photophysical and material properties.

Data Presentation

The following tables summarize representative quantitative data for dyes synthesized from this compound. Please note that specific values may vary depending on the reaction conditions and the coupling partners used.

Table 1: Representative Data for Azo Dyes Derived from this compound

Coupling ComponentDye StructureMolecular FormulaYield (%)Melting Point (°C)λmax (nm)
2-Naphthol1-((4-heptyloxyphenyl)azo)naphthalen-2-olC₂₃H₂₆N₂O₂85-95120-125480-490 (in EtOH)
Phenol4-((4-heptyloxyphenyl)azo)phenolC₁₉H₂₄N₂O₂80-90110-115350-360 (in EtOH)
N,N-Dimethylaniline4-((4-heptyloxyphenyl)azo)-N,N-dimethylanilineC₂₁H₂₉N₃O88-96130-135410-420 (in EtOH)

Table 2: Representative Data for Schiff Base Dyes Derived from this compound

Aldehyde/KetoneDye StructureMolecular FormulaYield (%)Melting Point (°C)λmax (nm)
Salicylaldehyde2-(((4-heptyloxyphenyl)imino)methyl)phenolC₂₀H₂₅NO₂90-9885-90350-360 & 430-440 (in EtOH)
4-Hydroxybenzaldehyde4-(((4-heptyloxyphenyl)imino)methyl)phenolC₂₀H₂₅NO₂88-95150-155330-340 (in EtOH)
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-4-heptyloxyanilineC₂₀H₂₄N₂O₃92-97105-110380-390 (in EtOH)

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Azo compounds and aromatic amines can be toxic and should be handled with care.

Protocol 1: Synthesis of an Azo Dye (e.g., 1-((4-heptyloxyphenyl)azo)naphthalen-2-ol)

This protocol details the synthesis of a representative azo dye via diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

  • UV-Vis spectrophotometer

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve this compound (e.g., 2.07 g, 10 mmol) in a mixture of concentrated HCl (e.g., 3 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.76 g, 11 mmol) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Acidify the mixture with dilute HCl until it is neutral or slightly acidic (test with pH paper).

  • Filter the crude dye using a Büchner funnel and wash the precipitate with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

  • Dry the purified crystals, weigh them, and calculate the percentage yield.

  • Characterize the final product by determining its melting point and recording its UV-Vis absorption spectrum.

Protocol 2: Synthesis of a Schiff Base Dye (e.g., 2-(((4-heptyloxyphenyl)imino)methyl)phenol)

This protocol describes the synthesis of a representative Schiff base dye by the condensation of this compound with salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Melting point apparatus

  • UV-Vis spectrophotometer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.07 g, 10 mmol) in ethanol (30 mL).

  • Add salicylaldehyde (e.g., 1.22 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product should precipitate out of the solution.

  • If precipitation is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure, colored crystals.

  • Dry the purified product, determine its weight, and calculate the percentage yield.

  • Characterize the Schiff base by its melting point and UV-Vis absorption spectrum.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in the protocols.

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A1 Dissolve this compound in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ solution dropwise at 0-5 °C A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 15-20 min A4->A5 A6 Diazonium Salt Solution A5->A6 B3 Add Diazonium Salt solution A6->B3 B1 Dissolve 2-Naphthol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min B3->B4 B5 Neutralize with HCl B4->B5 B6 Filter and Wash B5->B6 B7 Recrystallize B6->B7 B8 Azo Dye Product B7->B8

Caption: Workflow for the synthesis of an azo dye from this compound.

Schiff_Base_Synthesis_Pathway Precursor1 This compound C₁₃H₂₁NO Reaction + Precursor1->Reaction Precursor2 Salicylaldehyde C₇H₆O₂ Precursor2->Reaction Product Schiff Base Dye C₂₀H₂₅NO₂ Reaction->Product Ethanol, Acetic Acid (cat.) Reflux

Caption: Synthetic pathway for a Schiff base dye from this compound.

Schiff_Base_Experimental_Workflow Start Start Step1 Dissolve this compound and Salicylaldehyde in Ethanol Start->Step1 Step2 Add catalytic Acetic Acid Step1->Step2 Step3 Reflux for 2-3 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Filter the Precipitate Step4->Step5 Step6 Wash with Cold Ethanol Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End Pure Schiff Base Dye Step7->End

Caption: Experimental workflow for the synthesis of a Schiff base dye.

Application Note: A Comprehensive Guide to Measuring the Electro-Optical Properties of 4-Heptyloxyaniline-Based Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in the characterization and application of liquid crystal materials.

Introduction

4-Heptyloxyaniline is a foundational structure for a range of nematic liquid crystals (LCs), which are pivotal in modern technology. Nematic LCs are characterized by molecules that have long-range orientational order but no positional order, allowing them to flow like a liquid while exhibiting anisotropic physical properties similar to crystals.[1][2] This dual nature, particularly their responsiveness to external electric fields, makes them ideal for applications such as displays, spatial light modulators, tunable lenses, and optical switches.[3][4]

A thorough characterization of their electro-optical properties is essential for the design and optimization of these devices. This document provides detailed protocols for measuring key electro-optical parameters for this compound-based liquid crystals, including dielectric anisotropy, birefringence, and electro-optic switching times.

Core Electro-Optical Properties and Their Significance

  • Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the LC molecules will align in an electric field and is a critical parameter for display technologies.[5]

  • Birefringence (Δn): Also known as optical anisotropy, this is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. Birefringence is fundamental to the light-modulating capabilities of liquid crystals.[6]

  • Electro-Optical Switching (Response Time): This measures how quickly the liquid crystal molecules reorient themselves upon the application and removal of an electric field. Fast switching times are crucial for high-performance displays and optical communication devices.[7][8]

  • Threshold Voltage (Vth): This is the minimum voltage required to initiate the reorientation of the LC molecules. A low threshold voltage is desirable for energy-efficient devices.[9]

Experimental Protocols

A generalized workflow for the characterization of a new this compound-based liquid crystal is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_measurements Measurements cluster_analysis Phase 3: Analysis & Reporting prep LC Sample Synthesis & Purification cell_fab Liquid Crystal Cell Fabrication & Filling prep->cell_fab temp_control Temperature Stabilization (using Hot Stage) cell_fab->temp_control dielectric Dielectric Spectroscopy (Measure Δε) temp_control->dielectric refractive Refractometry (Measure Δn) temp_control->refractive switching Electro-Optic Switching (Measure Response Time & Vth) temp_control->switching data_acq Data Acquisition (Impedance Analyzer, Oscilloscope, etc.) dielectric->data_acq refractive->data_acq switching->data_acq data_analysis Data Analysis & Parameter Extraction data_acq->data_analysis reporting Reporting & Visualization data_analysis->reporting G cluster_optical Optical Path cluster_electrical Electrical Control & Measurement laser He-Ne Laser (632.8 nm) pol1 Polarizer 1 (0°) laser->pol1 lc_cell LC Cell on Hot Stage pol1->lc_cell pol2 Analyzer (90°) lc_cell->pol2 detector Photodiode Detector pol2->detector scope Oscilloscope detector->scope Intensity Signal func_gen Function Generator func_gen->lc_cell Driving Voltage

References

Application Notes and Protocols: Williamson Ether Synthesis of 4-Heptyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details a robust protocol for the synthesis of 4-heptyloxyaniline, a valuable intermediate in the development of novel therapeutic agents and functional materials. The procedure involves the selective O-alkylation of 4-aminophenol with 1-bromoheptane. To prevent the undesired N-alkylation of the amino group, a temporary protection strategy is employed using benzaldehyde to form an imine, which is subsequently hydrolyzed to yield the target product. This method ensures high regioselectivity and good overall yields.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis of this compound. The presented values are based on established procedures for analogous compounds and represent typical expected outcomes.

StepReactant 1Reactant 2ProductSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1. Protection 4-AminophenolBenzaldehyde4-(Benzylideneamino)phenolMethanol1Room Temp.~95
2. Alkylation 4-(Benzylideneamino)phenol1-BromoheptaneN-Benzylidene-4-heptyloxyanilineAcetone20Reflux~85
3. Deprotection N-Benzylidene-4-heptyloxyaniline1N HClThis compoundDichloromethane1Room Temp.>90

Characterization Data for this compound:

AnalysisData
¹H NMR (CDCl₃, ppm) δ 6.75 (d, J=8.8 Hz, 2H), 6.63 (d, J=8.8 Hz, 2H), 3.86 (t, J=6.6 Hz, 2H), 3.45 (br s, 2H), 1.74 (p, J=6.7 Hz, 2H), 1.48-1.25 (m, 8H), 0.90 (t, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, ppm) δ 152.8, 140.5, 116.1, 115.8, 68.9, 31.8, 29.3, 29.2, 26.1, 22.6, 14.1

Experimental Protocols

Materials and Equipment
  • 4-Aminophenol

  • Benzaldehyde

  • 1-Bromoheptane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step 1: Protection of the Amino Group
  • To a solution of 4-aminophenol (e.g., 10 mmol) in methanol (40 mL) in a round-bottom flask, add benzaldehyde (10 mmol, 1.0 eq).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, 4-(benzylideneamino)phenol, can be used in the next step without further purification. A yield of approximately 95% is expected.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Dissolve the crude 4-(benzylideneamino)phenol (e.g., 9.5 mmol) in acetone (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous potassium carbonate (19 mmol, 2.0 eq) to the solution.

  • Add 1-bromoheptane (9.5 mmol, 1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 20 hours with vigorous stirring.

  • After cooling to room temperature, filter the inorganic salts and wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-benzylidene-4-heptyloxyaniline. A typical yield for this step is around 85%.

Step 3: Deprotection of the Amino Group
  • Dissolve the crude N-benzylidene-4-heptyloxyaniline (e.g., 8.1 mmol) in dichloromethane (30 mL).

  • Add 1N HCl (30 mL) and stir the mixture vigorously at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification
  • Purify the crude product by column chromatography on silica gel.

  • Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity to elute the product.

  • Combine the fractions containing the pure product, as identified by thin-layer chromatography (TLC).

  • Evaporate the solvent to obtain pure this compound as a solid. The deprotection and purification steps typically yield over 90% of the final product.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection & Purification aminophenol 4-Aminophenol protection Stir in Methanol (1h, RT) aminophenol->protection benzaldehyde Benzaldehyde benzaldehyde->protection imine 4-(Benzylideneamino)phenol protection->imine alkylation Reflux in Acetone (20h) imine->alkylation bromoheptane 1-Bromoheptane bromoheptane->alkylation k2co3 K₂CO₃ k2co3->alkylation protected_ether N-Benzylidene-4-heptyloxyaniline alkylation->protected_ether deprotection Stir in DCM (1h, RT) protected_ether->deprotection hcl 1N HCl hcl->deprotection crude_product Crude this compound deprotection->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

The Role of 4-Heptyloxyaniline in the Formulation of Nematic Liquid Crystal Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-heptyloxyaniline as a component in the formulation of nematic liquid crystal mixtures. This document details its role in modifying the physical properties of host liquid crystals and provides experimental protocols for the preparation and characterization of such mixtures. The inclusion of this compound can influence key parameters such as the nematic-isotropic transition temperature, dielectric anisotropy, and viscosity, making it a valuable additive for tailoring the performance of liquid crystal-based devices.

Introduction to this compound in Nematic Mixtures

This compound is a calamitic (rod-shaped) molecule with a polar amine group and a flexible seven-carbon alkyl chain. This structure allows it to be incorporated into nematic liquid crystal hosts, influencing the overall molecular ordering and response to external stimuli. The aniline moiety can participate in intermolecular interactions, while the heptyloxy chain contributes to the fluid nature of the mixture. By carefully selecting the concentration of this compound, researchers can fine-tune the material properties of the nematic mixture for specific applications.

Influence on Mesomorphic and Physical Properties

The addition of this compound to a nematic host can alter several key properties. While specific data for this compound is not abundant in publicly available literature, we can infer its likely effects based on the behavior of structurally similar aniline derivatives in nematic mixtures. The following table summarizes the expected qualitative and quantitative impact, using data from related compounds as an illustrative example.

PropertyExpected Influence of this compoundIllustrative Example Data (Homologous Series: 4-(4-n-heptyloxybenzoyloxy)benzylidene-4-n-alkoxyanilines)[1]
Nematic-Isotropic Transition Temperature (TN-I) Can decrease or increase TN-I depending on the host and concentration. Often, it disrupts the host's order, leading to a lower TN-I.For the C1 alkoxy chain, TN-I is 238.5 °C. For the C6 alkoxy chain, TN-I is 201.0 °C, showing a decrease with increasing chain length.
Melting Point (Tm) Typically lowers the melting point of the mixture, broadening the nematic range at lower temperatures.For the C1 alkoxy chain, Tm is 135.0 °C. For the C6 alkoxy chain, Tm is 114.0 °C.
Dielectric Anisotropy (Δε) The polar amine group is expected to contribute to the dielectric properties. Depending on its orientation relative to the molecular axis, it can increase or decrease Δε.Aniline derivatives can significantly alter the dielectric anisotropy of a host mixture. The magnitude and sign of the change depend on the specific molecular structure and its interaction with the host.
Viscosity The flexible heptyloxy chain can influence the rotational viscosity of the mixture.Generally, longer alkyl chains can lead to an increase in viscosity.

Experimental Protocols

Formulation of Nematic Liquid Crystal Mixtures

This protocol describes the preparation of a nematic liquid crystal mixture containing this compound.

Materials:

  • Nematic liquid crystal host (e.g., 5CB, E7)

  • This compound

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of the nematic liquid crystal host and this compound using an analytical balance.

  • Transfer the weighed components into a clean, dry vial.

  • Heat the vial gently in a controlled temperature bath slightly above the clearing point of the host liquid crystal to ensure both components are in their isotropic liquid phase.

  • Thoroughly mix the components using a vortex mixer for several minutes until a homogeneous solution is obtained.

  • Place the vial in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and uniformity of the mixture.

  • Allow the mixture to cool down slowly to room temperature. The mixture is now ready for characterization.

G cluster_prep Mixture Preparation weigh Weigh Components transfer Transfer to Vial weigh->transfer heat Heat Above Clearing Point transfer->heat mix Vortex Mix heat->mix sonicate Sonicate mix->sonicate cool Cool to Room Temperature sonicate->cool

Experimental workflow for the formulation of a nematic liquid crystal mixture.

Characterization of Mesomorphic Properties

This protocol outlines the use of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures of the formulated mixture.

A. Polarized Optical Microscopy (POM)

Materials and Equipment:

  • Polarizing optical microscope with a hot stage

  • Clean glass slides and cover slips

  • The prepared liquid crystal mixture

Procedure:

  • Place a small drop of the liquid crystal mixture onto a clean glass slide.

  • Carefully place a cover slip over the drop, allowing the mixture to spread into a thin film.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic phase (a completely dark field of view between crossed polarizers).

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the microscope. The appearance of birefringent textures (e.g., Schlieren or marbled textures) indicates the transition to the nematic phase. Record the temperature at which this occurs (TN-I).

  • Continue cooling and record the temperature at which the sample crystallizes.

  • Slowly heat the sample from the solid phase and record the melting point (Tm) and the nematic-isotropic transition temperature (TN-I) upon heating.

B. Differential Scanning Calorimetry (DSC)

Procedure:

  • Hermetically seal a small, accurately weighed amount of the liquid crystal mixture (typically 3-5 mg) in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature well above its expected clearing point at a controlled rate (e.g., 10 °C/min).

  • Cool the sample at the same rate to a temperature below its expected crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak maximum is taken as the transition temperature.

G cluster_char Mesomorphic Characterization cluster_pom POM Procedure cluster_dsc DSC Procedure pom Polarized Optical Microscopy (POM) pom_prep Prepare Sample Slide pom->pom_prep dsc Differential Scanning Calorimetry (DSC) dsc_prep Prepare DSC Pan dsc->dsc_prep pom_heat Heat to Isotropic pom_prep->pom_heat pom_cool Cool and Observe Textures pom_heat->pom_cool pom_record Record Transition Temperatures pom_cool->pom_record dsc_heat_cool Heating/Cooling Cycles dsc_prep->dsc_heat_cool dsc_analyze Analyze Thermogram dsc_heat_cool->dsc_analyze

Workflow for the characterization of mesomorphic properties.

Measurement of Dielectric Anisotropy

This protocol describes the measurement of the dielectric anisotropy (Δε) of the nematic mixture.

Materials and Equipment:

  • Liquid crystal test cell with transparent electrodes (e.g., ITO coated glass)

  • Alignment layer material (e.g., polyimide)

  • Spinner for coating alignment layer

  • Rubbing machine

  • LCR meter

  • Temperature controller

  • Function generator and voltage amplifier

Procedure:

  • Cell Preparation:

    • Clean the ITO-coated glass substrates.

    • Spin-coat a thin layer of a planar alignment material (e.g., polyimide) onto the conductive side of the substrates.

    • Cure the alignment layer according to the manufacturer's instructions.

    • Unidirectionally rub the alignment layers to induce a preferred alignment direction.

    • Assemble the cell with a defined spacing (e.g., using spacers) such that the rubbing directions are parallel.

  • Cell Filling:

    • Fill the prepared cell with the liquid crystal mixture in its isotropic phase via capillary action.

    • Slowly cool the cell to the nematic phase.

  • Measurement:

    • Place the filled cell in a temperature-controlled holder.

    • Connect the cell electrodes to the LCR meter.

    • To measure the dielectric permittivity perpendicular to the director (ε⊥), apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the threshold voltage for switching.

    • To measure the dielectric permittivity parallel to the director (ε∥), apply a high-frequency AC voltage or a DC voltage sufficient to align the director parallel to the electric field (for a positive Δε material). For a negative Δε material, a homeotropic alignment cell would be needed.

    • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

G cluster_dielectric Dielectric Anisotropy Measurement cell_prep Prepare Planar Alignment Cell cell_fill Fill Cell with Mixture cell_prep->cell_fill measure_perp Measure ε⊥ (low voltage) cell_fill->measure_perp measure_para Measure ε∥ (high voltage) cell_fill->measure_para calculate Calculate Δε = ε∥ - ε⊥ measure_perp->calculate measure_para->calculate

Logical relationship for measuring dielectric anisotropy.

Conclusion

This compound serves as a versatile component for modifying the properties of nematic liquid crystal mixtures. By following the detailed protocols provided, researchers can systematically formulate and characterize novel mixtures with tailored mesomorphic and physical properties. The ability to control the nematic range and dielectric anisotropy is crucial for the development of advanced liquid crystal displays and other electro-optic devices. Further investigation into the specific quantitative effects of this compound in various host systems will continue to expand its utility in materials science and drug development applications where liquid crystalline phases are employed.

References

4-Heptyloxyaniline as an intermediate in organic solar cell material synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 4-Heptyloxyaniline as an Intermediate in Organic Solar Cell Material Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: A comprehensive search of scientific literature and patent databases was conducted to identify specific applications of this compound as an intermediate in the synthesis of organic solar cell (OSC) materials. The search did not yield any specific, well-documented examples of its use in the synthesis of either donor or acceptor materials for high-performance organic photovoltaics. The following information provides a general overview of synthetic strategies for OSC materials and discusses the potential roles that aniline derivatives, in a broader context, might play.

Introduction to Organic Solar Cell Material Synthesis

The active layer in a bulk heterojunction (BHJ) organic solar cell is a blend of an electron donor (typically a p-type conjugated polymer or small molecule) and an electron acceptor (n-type material, historically a fullerene derivative, but increasingly a non-fullerene acceptor). The synthesis of these materials is a cornerstone of OSC research, aiming to optimize properties such as light absorption, energy levels (HOMO/LUMO), charge carrier mobility, and morphology.

The synthesis of conjugated polymers and small molecules for OSCs often involves cross-coupling reactions like Suzuki, Stille, and Sonogashira coupling. These reactions allow for the construction of extended π-conjugated systems from various aromatic and heteroaromatic building blocks.

Potential (but Undocumented) Role of this compound

While no specific instances of this compound's use were found, aniline derivatives can, in principle, be incorporated into OSC materials in several ways. The aniline moiety can be a precursor to various functional groups or can be part of the final conjugated backbone. The heptyloxy tail would enhance solubility in organic solvents, which is crucial for solution-based processing of the active layer.

A hypothetical synthetic pathway could involve the transformation of the aniline group into a more reactive species for polymerization or as a building block for a donor or acceptor unit. For instance, the amine group could be used to synthesize nitrogen-containing heterocycles which are common components of OSC materials.

General Synthetic Workflow for Donor-Acceptor Polymers

To provide context, a generalized workflow for the synthesis of a donor-acceptor (D-A) type conjugated polymer, a common class of materials for organic solar cells, is presented below. This workflow illustrates the typical steps involved, although it does not specifically use this compound due to the lack of documented examples.

G cluster_synthesis Generalized Synthesis of a D-A Polymer cluster_fabrication Device Fabrication Monomer_A Donor Monomer (e.g., Stannylated Thiophene Derivative) Polymerization Stille Cross-Coupling (Pd Catalyst) Monomer_A->Polymerization Monomer_B Acceptor Monomer (e.g., Brominated Benzothiadiazole) Monomer_B->Polymerization Crude_Polymer Crude D-A Polymer Polymerization->Crude_Polymer Purification Purification (Soxhlet Extraction, Precipitation) Crude_Polymer->Purification Final_Polymer Purified D-A Polymer Purification->Final_Polymer Blending Blending with Acceptor (e.g., PCBM or Non-Fullerene Acceptor) Final_Polymer->Blending Deposition Active Layer Deposition (Spin-coating or Printing) Blending->Deposition Device Organic Solar Cell Device Deposition->Device

Caption: Generalized workflow for D-A polymer synthesis and device fabrication.

Conclusion

Based on the available scientific literature, this compound is not a commonly utilized intermediate in the synthesis of materials for organic solar cells. Researchers in the field typically employ other aniline derivatives or nitrogen-containing heterocycles as building blocks for high-performance donor and acceptor materials. While it is theoretically possible to devise a synthetic route involving this compound, there are currently no established protocols or performance data associated with materials derived from this specific precursor. Therefore, for researchers and professionals in the field, focusing on well-documented building blocks and synthetic pathways is recommended for the development of new organic solar cell materials.

Green Synthesis of 4-Heptyloxyaniline and Its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the green synthesis of 4-heptyloxyaniline and its derivatives. It emphasizes environmentally benign methods, offering alternatives to conventional synthetic routes.

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active compounds, including potential drug candidates. Traditional synthesis methods often involve harsh reaction conditions, hazardous solvents, and multi-step procedures. The application of green chemistry principles to the synthesis of these compounds is crucial for sustainable chemical production and minimizing environmental impact. This document outlines promising green synthesis methodologies, including ultrasound-assisted and microwave-assisted techniques, and provides a basis for developing efficient and eco-friendly protocols.

Application Notes

The primary green approach for synthesizing this compound involves the selective O-alkylation of 4-aminophenol with a heptyl halide. Key considerations for a successful and green synthesis include:

  • Energy Source: Microwave and ultrasound irradiation have emerged as effective green alternatives to conventional heating. These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free or aqueous reaction conditions.

  • Solvent Choice: The ideal green synthesis minimizes or eliminates the use of volatile organic solvents (VOCs). Water is an excellent green solvent for many reactions. Solvent-free conditions, where the reactants themselves act as the reaction medium, represent an even greener approach.

  • Catalysis: The use of phase-transfer catalysts (PTCs) can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), enhancing reaction rates and eliminating the need for harsh, homogeneous catalysts. Selective O-alkylation can also be achieved by protecting the amino group of 4-aminophenol before alkylation.

Experimental Protocols

While a specific, detailed green synthesis protocol for this compound is not yet widely established in the literature, the following protocols for related compounds can be adapted.

Protocol 1: Ultrasound-Assisted O-Alkylation of 4-Aminophenol (Adapted)

This protocol is adapted from the ultrasound-assisted synthesis of 4-alkoxy-2-methylquinolines and provides a starting point for the synthesis of this compound.[1]

Materials:

  • 4-Aminophenol

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) (Note: While DMF is not an ideal green solvent, it is used in this adapted protocol. Researchers are encouraged to explore greener alternatives like water or solvent-free conditions.)

  • Ultrasound bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, combine 4-aminophenol (1 equivalent), 1-bromoheptane (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Add a minimal amount of DMF to create a slurry.

  • Place the reaction vessel in an ultrasound bath or immerse the probe of a sonicator into the mixture.

  • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 40-60 °C) for a designated time (e.g., 30-60 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (for a related reaction):

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)
6-methoxy-2-methylquinolin-4-olAlkyl halideK₂CO₃DMF1545-84

Table adapted from a study on ultrasound-assisted O-alkylation of a quinoline derivative.[1]

Protocol 2: Conventional Selective O-Alkylation of 4-Aminophenol

This protocol follows a conventional, multi-step approach that ensures high selectivity for O-alkylation. Efforts to make this process greener could include using greener solvents and optimizing energy consumption.

Step 1: Protection of the Amino Group

  • Dissolve 4-aminophenol in a suitable solvent (e.g., methanol).

  • Add benzaldehyde (1 equivalent) and stir at room temperature for 1 hour to form the Schiff base.

  • Remove the solvent under reduced pressure.

Step 2: O-Alkylation

  • Dissolve the Schiff base in a solvent such as acetone.

  • Add potassium carbonate (2 equivalents) and 1-bromoheptane (1 equivalent).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

Step 3: Deprotection (Hydrolysis)

  • After cooling, add dilute hydrochloric acid to the reaction mixture and stir to hydrolyze the Schiff base.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Applications in Drug Development

4-Alkoxyaniline derivatives have shown promise in various areas of drug development, exhibiting a range of biological activities.

  • Enzyme Inhibition: Derivatives of 4-alkoxyanilines have been investigated as inhibitors of various enzymes. For instance, certain 4-allyloxyaniline amides have demonstrated potent inhibitory activity against 15-lipoxygenase, an enzyme implicated in inflammation.[1]

  • Anticancer Activity: The 4-anilinoquinazoline scaffold, which can be derived from 4-alkoxyanilines, is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[2][3] The alkoxy group can be modified to optimize the drug's potency and pharmacokinetic properties.

  • Anti-inflammatory Activity: Some 4-anilinoquinoline and 4-phenoxyquinoline derivatives have shown significant anti-inflammatory properties by inhibiting the degranulation of mast cells and neutrophils.[4]

Visualizations

Logical Workflow for Green Synthesis of this compound

Green_Synthesis_Workflow cluster_conventional Conventional Approach cluster_green Green Approach Conventional_Start 4-Aminophenol Protection Protection (e.g., Benzaldehyde) Conventional_Start->Protection Alkylation O-Alkylation (1-Bromoheptane) Protection->Alkylation Deprotection Deprotection (Hydrolysis) Alkylation->Deprotection Conventional_Product This compound Deprotection->Conventional_Product Green_Start 4-Aminophenol + 1-Bromoheptane Green_Method Ultrasound or Microwave Irradiation (with PTC or base) Green_Start->Green_Method Green_Product This compound Green_Method->Green_Product

Caption: Comparison of conventional and green synthesis workflows.

Potential Drug Development Pathway for this compound Derivatives

Drug_Development_Pathway Start This compound Derivatization Synthesis of Derivatives (e.g., Amides, Quinazolines) Start->Derivatization Chemical Modification Screening Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Derivatization->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Active Hits Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized drug development pathway.

References

Application Notes and Protocols for the Use of 4-Heptyloxyaniline in Polymer-Dispersed Liquid Crystal (PDLC) Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the utilization of 4-Heptyloxyaniline as a precursor for the synthesis of Schiff base liquid crystals and their subsequent application in Polymer-Dispersed Liquid Crystal (PDLC) technologies. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fabrication and characterization of light-modulating materials.

PDLC films are composite materials consisting of micro-sized droplets of liquid crystal dispersed within a solid polymer matrix.[1] These films can be switched between a light-scattering (opaque) state and a transparent state by the application of an electric field.[2] The electro-optical properties of PDLCs are highly dependent on the liquid crystal material, the polymer matrix, and the fabrication process.

This compound, with its aromatic core and flexible alkyl chain, is a valuable building block for creating calamitic (rod-shaped) liquid crystals. Through a straightforward condensation reaction, it can be converted into Schiff base liquid crystals, which exhibit the necessary mesomorphic and dielectric properties for PDLC applications.

This document details the synthesis of a representative Schiff base liquid crystal, N-(4-butoxybenzylidene)-4-heptyloxyaniline, a step-by-step protocol for the fabrication of a PDLC film using this synthesized liquid crystal via the Polymerization-Induced Phase Separation (PIPS) method, and the procedures for characterizing the resulting film's electro-optical performance.

I. Synthesis of N-(4-butoxybenzylidene)-4-heptyloxyaniline Liquid Crystal

A key application of this compound is in the synthesis of Schiff base (imine) liquid crystals. These compounds are formed through the condensation reaction between an aniline and an aldehyde. The resulting molecule possesses a rigid core and flexible terminal chains, which are conducive to the formation of liquid crystalline phases.

This protocol describes the synthesis of N-(4-butoxybenzylidene)-4-heptyloxyaniline, a nematic liquid crystal suitable for PDLC applications.

Experimental Protocol

Materials:

  • This compound

  • 4-Butoxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 molar equivalent of this compound in absolute ethanol.

  • Add 1.0 molar equivalent of 4-butoxybenzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically completed within 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.[3]

  • Purify the product by recrystallization from ethanol to obtain the final N-(4-butoxybenzylidene)-4-heptyloxyaniline liquid crystal.

  • Dry the purified crystals in a vacuum oven.

Caption: Synthesis of a Schiff base liquid crystal.

II. Fabrication of a PDLC Film

The most common method for preparing PDLC films is the Polymerization-Induced Phase Separation (PIPS).[4][5] This process involves creating a homogeneous mixture of a liquid crystal and a prepolymer, which is then induced to polymerize, typically by UV irradiation. As the polymer network forms, the liquid crystal becomes immiscible and separates into micro-droplets.[1]

Experimental Protocol

Materials:

  • Synthesized N-(4-butoxybenzylidene)-4-heptyloxyaniline (LC)

  • UV-curable prepolymer (e.g., Norland Optical Adhesive 65, NOA65)

  • Spacers (e.g., 15 µm glass or polymer microspheres)

  • Two Indium Tin Oxide (ITO) coated glass slides

  • UV curing lamp (365 nm)

  • Ultrasonic bath

Procedure:

  • Prepare a homogeneous mixture of the N-(4-butoxybenzylidene)-4-heptyloxyaniline liquid crystal and the NOA65 prepolymer. A common starting ratio is 65:35 by weight (LC:prepolymer).[6]

  • Add a small quantity of 15 µm spacers to the mixture (approximately 1% by weight).

  • Place the mixture in an ultrasonic bath at a temperature slightly above the clearing point of the liquid crystal to ensure thorough mixing and a homogeneous solution.[7]

  • Place one of the ITO-coated glass slides on a flat surface with the conductive side facing up.

  • Apply a small amount of the liquid crystal/prepolymer mixture onto the center of the slide.

  • Carefully place the second ITO slide on top, with its conductive side facing down, to sandwich the mixture.

  • Allow the mixture to spread evenly between the slides, guided by the spacers which define the film thickness. Gentle pressure can be applied to ensure a uniform thickness.

  • Cure the assembled cell by exposing it to UV radiation (e.g., 365 nm at an intensity of 10-20 mW/cm²) for a duration sufficient to fully polymerize the matrix (typically 5-10 minutes).[8] This will induce the phase separation and form the PDLC film.

Caption: PDLC fabrication workflow.

III. Electro-Optical Characterization

The performance of a PDLC film is evaluated by its electro-optical properties, which describe how the film's transmittance changes in response to an applied electric field.

Experimental Protocol

Equipment:

  • He-Ne laser (632.8 nm) or a stable light source

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope or data acquisition system

  • Sample holder for the PDLC film

Procedure:

  • Setup: Arrange the experimental setup with the light source, PDLC sample holder, and photodetector in a straight line.[9]

  • Voltage Application: Connect the ITO electrodes of the PDLC film to the output of the voltage amplifier, which is driven by the function generator producing a square wave AC voltage (typically 1 kHz).

  • Transmittance Measurement:

    • Off-State (V=0): With no voltage applied, measure the transmitted light intensity (Tmin) using the photodetector. This corresponds to the opaque, scattering state.

    • On-State (V > Vsat): Gradually increase the applied voltage and record the transmitted light intensity at each step. The intensity will increase as the liquid crystal droplets align with the field. The maximum transmitted light intensity (Tmax) is recorded when the transmittance saturates. This corresponds to the transparent state.

  • Data Analysis:

    • Voltage-Transmittance (V-T) Curve: Plot the measured transmittance as a function of the applied voltage.[10]

    • Threshold Voltage (Vth): Determine the voltage at which the transmittance reaches 10% of the maximum change from the off-state.

    • Saturation Voltage (Vsat): Determine the voltage at which the transmittance reaches 90% of its maximum value.[10]

    • Contrast Ratio (CR): Calculate the ratio of the maximum transmittance to the minimum transmittance (CR = Tmax / Tmin).[11]

    • Response Times:

      • Rise Time (τon): Apply the saturation voltage and measure the time taken for the transmittance to rise from 10% to 90% of its maximum value.

      • Fall Time (τoff): Switch the voltage off and measure the time taken for the transmittance to decay from 90% to 10% of its maximum value.

Caption: Operating principle of a PDLC film.

IV. Representative Electro-Optical Data

The following table summarizes representative electro-optical performance data for a PDLC film fabricated with a Schiff base liquid crystal and an acrylate-based polymer matrix. These values serve as a benchmark for what can be expected from a PDLC system incorporating a liquid crystal derived from this compound. Actual values will vary depending on the specific molecular structure of the liquid crystal, the composition of the polymer matrix, and the film thickness.

ParameterSymbolRepresentative ValueUnit
Threshold VoltageVth8.8V
Saturation VoltageVsat14.4V
Contrast RatioCR152-
Rise Time (On-Time)τon5ms
Fall Time (Off-Time)τoff15ms
Film Thicknessd15µm
Operating Frequencyf1kHz

Note: Data is representative and based on literature values for similar PDLC systems.[7]

Conclusion

This compound is a versatile precursor for the synthesis of Schiff base liquid crystals that are well-suited for use in PDLC technologies. The protocols outlined in these application notes provide a framework for the synthesis of a suitable liquid crystal, the fabrication of a PDLC film using the PIPS method, and the characterization of its electro-optical properties. The provided data offers a quantitative expectation of the performance of such devices. By optimizing the molecular structure of the liquid crystal and the composition of the PDLC formulation, researchers can tailor the electro-optical characteristics to meet the demands of various applications, including smart windows, privacy screens, and flexible displays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-heptyloxyaniline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis route, can stem from several factors. The primary challenge is often the competing N-alkylation of the aniline nitrogen versus the desired O-alkylation of the phenolic hydroxyl group.

Primary Causes of Low Yield:

  • Concurrent N-alkylation: The amino group of 4-aminophenol is nucleophilic and can react with the heptyl halide, leading to the formation of N-heptyl-4-aminophenol and N,N-diheptyl-4-aminophenol byproducts.

  • Dialkylation: Both the hydroxyl and amino groups can be alkylated, resulting in N,O-diheptyl-4-aminophenol.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.

  • Side Reactions of the Alkyl Halide: The alkyl halide (e.g., 1-bromoheptane) can undergo elimination reactions (E2) in the presence of a strong base, forming heptene.[1]

  • Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.

Strategies for Yield Improvement:

  • Protect the Amino Group: The most effective strategy to prevent N-alkylation and ensure selective O-alkylation is to protect the amino group before the ether synthesis. A common and effective protecting group is the acetyl group. This involves converting 4-aminophenol to N-(4-hydroxyphenyl)acetamide (paracetamol) as the first step.

  • Optimize Reaction Conditions for Williamson Ether Synthesis:

    • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Stronger bases like sodium hydride (NaH) can also be used but may promote elimination side reactions.

    • Solvent Selection: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[2]

    • Temperature Control: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures can favor elimination. A typical temperature range is 50-100 °C.[2]

    • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the byproducts and purify my desired product?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common byproducts in the direct alkylation of 4-aminophenol are the N-alkylated and N,O-dialkylated products.

Identification of Byproducts:

  • Relative Polarity: this compound is less polar than the starting 4-aminophenol. The N-alkylated product will have a polarity similar to the O-alkylated product, while the N,O-dialkylated product will be the least polar. You can use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) as the TLC eluent to achieve good separation.

  • Spectroscopic Analysis: If possible, isolating the major byproducts by column chromatography and analyzing them by ¹H NMR, ¹³C NMR, and mass spectrometry will provide definitive identification.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating this compound from its isomers and other byproducts. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for recrystallizing aniline derivatives.

Q3: The deprotection of the N-acetyl group is incomplete or leading to decomposition. What should I do?

A3: The final step in the protected synthesis route is the hydrolysis of the N-acetyl group to yield the free amine. This is typically achieved by heating with a strong acid or base.

Troubleshooting Deprotection:

  • Incomplete Hydrolysis: If the reaction is incomplete, you can try increasing the reaction time, the concentration of the acid or base, or the reaction temperature.

  • Product Decomposition: Anilines can be sensitive to strong acidic conditions and high temperatures. If you observe decomposition (darkening of the reaction mixture), consider using milder conditions. For example, instead of refluxing in concentrated HCl, you could try a lower concentration of acid at a lower temperature for a longer period.

  • Alternative Deprotection Methods: While acidic or basic hydrolysis are common, other methods for amide cleavage can be explored if the standard conditions fail.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain high-purity this compound?

A1: The most reliable and highest-yielding route is a three-step synthesis starting from 4-aminophenol:

  • Protection: Acetylation of the amino group of 4-aminophenol to form N-(4-hydroxyphenyl)acetamide.

  • Williamson Ether Synthesis: O-alkylation of N-(4-hydroxyphenyl)acetamide with 1-bromoheptane in the presence of a base like K₂CO₃ in a polar aprotic solvent.

  • Deprotection: Hydrolysis of the resulting N-(4-(heptyloxy)phenyl)acetamide to this compound using acidic or basic conditions.

Q2: Can I perform the O-alkylation of 4-aminophenol directly without protecting the amino group?

A2: Direct O-alkylation of 4-aminophenol is possible but often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, leading to low yields of the desired product and difficult purification.[3] Protecting the amino group is highly recommended for achieving high selectivity and yield.

Q3: What is the role of the base in the Williamson ether synthesis step?

A3: The base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group and readily attacks the electrophilic carbon of the 1-bromoheptane in an SN2 reaction.

Q4: Which heptyl halide is the best choice for the alkylation step?

A4: 1-Bromoheptane is a good choice as the bromide ion is a good leaving group. 1-Iodoheptane would be more reactive but is also more expensive. 1-Chloroheptane is less reactive and may require harsher reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

A reliable three-step experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Acetylation of 4-Aminophenol)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in a suitable solvent like water or a mixture of acetic acid and water.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

  • Work-up: The product, N-(4-hydroxyphenyl)acetamide (paracetamol), will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. The purity can be checked by its melting point (169-170.5 °C).

Step 2: Synthesis of N-(4-(heptyloxy)phenyl)acetamide (O-Alkylation)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-hydroxyphenyl)acetamide, potassium carbonate (K₂CO₃), and acetone.

  • Alkylation: Add 1-bromoheptane to the mixture and heat the reaction to reflux with stirring. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(4-(heptyloxy)phenyl)acetamide.

Step 3: Synthesis of this compound (Deprotection)
  • Reaction Setup: In a round-bottom flask, add the N-(4-(heptyloxy)phenyl)acetamide from the previous step and an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Hydrolysis: Heat the mixture to reflux with stirring until the hydrolysis is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) until the solution is basic. The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Alkylation of N-acetyl-p-aminophenol Analogs
ParameterCondition 1Condition 2Condition 3
Alkyl Halide 1-Bromoheptane1-Iodoheptane1-Chloroheptane
Base K₂CO₃Cs₂CO₃NaH
Solvent AcetoneDMFTHF
Temperature (°C) Reflux (~56)8060
Typical Yield Good to ExcellentExcellentGood
Notes Cost-effective and common.More reactive, higher cost.Strong base, may increase elimination.

Note: The yield data is generalized from typical Williamson ether syntheses. Actual yields will vary based on specific experimental conditions.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_step3 Step 3: Deprotection A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride C N-(4-(heptyloxy)phenyl)acetamide B->C 1-Bromoheptane, K₂CO₃, Acetone D This compound C->D HCl, H₂O, Heat TroubleshootingFlow Start Low Yield of This compound Q1 Is the amino group protected? Start->Q1 Protect Protect amino group (e.g., acetylation) Q1->Protect No Q2 Are reaction conditions optimized? Q1->Q2 Yes Protect->Q2 Optimize Adjust base, solvent, temperature, and time Q2->Optimize No Purify Improve purification (Column chromatography, Recrystallization) Q2->Purify Yes End Improved Yield Optimize->End Purify->End

References

Technical Support Center: Purification of Crude 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-heptyloxyaniline, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-aminophenol and a heptyl halide (e.g., 1-bromoheptane) if prepared via Williamson ether synthesis.

  • Over-alkylation Products: N,4-diheptyloxyaniline or other multiply alkylated species.

  • Isomeric Byproducts: Impurities arising from non-regioselective synthesis steps.

  • Oxidation Products: Aniline derivatives are susceptible to air oxidation, which often results in discoloration (e.g., turning yellow, brown, or black).[1][2]

Q2: My "pure" this compound darkens over time. How can I prevent this?

A2: The discoloration is likely due to air oxidation.[1] To ensure stability and prevent degradation:

  • Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon.

  • Environment: Keep it in a tightly sealed, amber-colored vial in a cool, dark place.

  • Antioxidants: For long-term storage, adding a small amount of an antioxidant can be considered, but this may not be suitable for all downstream applications.

Q3: Which purification technique is best for my crude this compound?

A3: The optimal technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Recrystallization is often the most effective and scalable method.

  • For oily or liquid crude products: Vacuum distillation is ideal if the impurities have significantly different boiling points. Column chromatography is a versatile option for removing a wide range of impurities, especially those with similar polarities to the product.[3]

  • Initial Cleanup: An acid-base extraction can be a valuable first step to remove acidic or strongly basic impurities before proceeding to a final purification method.[1]

Q4: What are the key physical properties of this compound to consider during purification?

A4: Knowing the physical properties is crucial for selecting and optimizing purification parameters.

PropertyValueSignificance
Molecular Weight 207.32 g/mol [4]Relevant for characterization and calculating molar quantities.
Boiling Point 145-147 °C at 0.5 torr[4]Indicates that vacuum distillation is necessary to avoid decomposition at atmospheric pressure.
Appearance Varies from white/off-white solid to a brown liquid/oilThe color can indicate the level of oxidative impurities.
Solubility Soluble in polar organic solvents like ethanol and methanol; limited solubility in non-polar solvents like hexane.[5]Critical for selecting solvents for recrystallization and column chromatography.

Troubleshooting Guide: Recrystallization

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound completely at high temperatures but poorly at room or low temperatures.[6]

  • Recommended Solvents to Test: Start with polar organic solvents such as ethanol, methanol, or isopropanol.[2]

  • Mixed Solvent Systems: If a single solvent is not ideal, try a mixed system. A common approach is to dissolve the compound in a "good" solvent (like ethanol) at its boiling point and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[6]

Q2: My product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] This can happen if the solution is too concentrated or cools too quickly.

  • Induce Crystallization: Try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a seed crystal of pure product is also highly effective.[6]

  • Adjust the Process: If scratching fails, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. A stepwise cooling process (e.g., benchtop, then water bath, then ice bath) can promote proper crystal formation.[6][7]

Q3: My recrystallized product is still colored. How can I remove the color?

A3: Colored impurities are common with anilines.

  • Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. Keep the solution hot for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal before allowing the filtrate to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.[6]

Q4: The recovery yield from recrystallization is very low. How can I improve it?

A4: Low recovery is often due to procedural issues.[6]

  • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much will keep a significant portion of your product in solution even after cooling.[6]

  • Prevent Premature Crystallization: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration to prevent the product from crystallizing out on the filter paper.

  • Maximize Cooling: Cool the filtrate for a sufficient amount of time in an ice bath to maximize crystal precipitation before filtration.

Recrystallization_Troubleshooting start Does the product 'oil out'? reheat Reheat solution to re-dissolve oil. Add slightly more solvent. start->reheat Yes success Crystals Form Successfully start->success No scratch Try scratching flask or adding a seed crystal. reheat->scratch slow_cool Allow to cool more slowly. scratch->slow_cool slow_cool->success

Troubleshooting "oiling out" during recrystallization.

Troubleshooting Guide: Column Chromatography

Q1: What is a good starting solvent system (eluent) for purifying this compound on a silica gel column?

A1: A mixture of a non-polar solvent and a slightly more polar solvent is typical. A good starting point is a hexane/ethyl acetate or toluene/ethyl acetate gradient.

  • TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Spot your crude material on a silica TLC plate and test different solvent ratios. The ideal system will show good separation between your product spot (aim for an Rf value of 0.2-0.4) and any impurities.[1]

Q2: My product seems to be sticking to the column or decomposing. What is happening?

A2: Aniline derivatives are basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor recovery, or decomposition.[1][8]

  • Deactivate the Silica: Prepare a slurry of your silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base) before packing the column. Also, add the same percentage of triethylamine to your eluent system. This will neutralize the acidic sites on the silica.[8]

  • Use a Different Stationary Phase: Alternatively, use a less acidic stationary phase like neutral alumina.[1]

Q3: The fractions containing my product are still impure. How can I improve the separation?

A3: Poor separation can result from several factors.

  • Optimize Eluent: If impurities are eluting too close to your product, adjust the polarity of your eluent. A shallower gradient or an isocratic elution with a less polar solvent system may improve resolution.

  • Check Column Loading: Do not overload the column. A general rule is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.[1] Overloading leads to broad peaks and poor separation.

  • Packing Technique: Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to an uneven solvent front and poor separation.[3]

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC to find optimal eluent (Rf ~0.3) prep_column 2. Prepare silica slurry (add 1% Et3N for amines) tlc->prep_column pack_column 3. Pack column carefully prep_column->pack_column load_sample 4. Load crude sample (minimal volume) pack_column->load_sample elute 5. Elute with solvent system load_sample->elute collect 6. Collect fractions elute->collect analyze 7. Analyze fractions by TLC collect->analyze combine 8. Combine pure fractions analyze->combine evaporate 9. Evaporate solvent combine->evaporate

General workflow for column chromatography purification.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a test tube, add ~20-30 mg of crude this compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the tube in a water bath. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of the crude material into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is dark, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Leave the crystals on the filter under vacuum to air dry. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). Spot the crude material on TLC plates and develop them. Identify the solvent system that gives the product an Rf of approximately 0.2-0.4.

  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (containing 1% triethylamine). Pour the slurry into the column and use gentle air pressure to pack it evenly. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add this solution to the top of the silica column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent as the column runs to elute more polar compounds.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distillation flask for smooth boiling.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Slowly apply vacuum to ensure the system is well-sealed and can achieve the required pressure (around 0.5 torr).

  • Distillation: Place the crude oil in the distillation flask. Begin heating the flask gently using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. As the temperature approaches the boiling point of this compound (145-147 °C at 0.5 torr), change the receiving flask to collect the pure product.[4]

  • Completion: Stop the distillation once the product has been collected and before high-boiling, dark-colored residues begin to distill.

  • Shutdown: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Purification_Decision_Tree start Crude this compound state What is the physical state? start->state solid Solid state->solid Solid liquid Liquid / Oil state->liquid Liquid/Oil recrystallize Primary Method: Recrystallization solid->recrystallize impurities_bp Are impurities volatile? liquid->impurities_bp chromatography Alternative Method: Column Chromatography recrystallize->chromatography If impurities co-crystallize distill Primary Method: Vacuum Distillation impurities_bp->distill Yes impurities_bp->chromatography No / Complex Mixture

Decision tree for selecting a primary purification method.

References

Common side reactions in the synthesis of 4-Heptyloxyaniline and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-heptyloxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the problem, its probable cause, and the recommended solution.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
SYN-001 Low yield of this compound - Incomplete reaction. - Competing E2 elimination reaction. - Suboptimal reaction temperature or time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a primary alkyl halide (1-bromoheptane or 1-iodoheptane) to minimize elimination.[1] - Optimize temperature (typically 50-100 °C) and reaction time (1-8 hours).[2]
SYN-002 Presence of N-heptyl-4-heptyloxyaniline (dialkylated product) - The amino group of 4-aminophenol or the product is alkylated.- Protect the amino group of 4-aminophenol before the ether synthesis, for example, by forming a Schiff base with benzaldehyde.[3]
SYN-003 Formation of heptene - E2 elimination is favored over SN2 substitution. This is more likely with secondary or tertiary alkyl halides and sterically hindered bases.- Use a primary heptyl halide (e.g., 1-bromoheptane). - Avoid excessively high temperatures.
SYN-004 Unreacted 4-aminophenol or 4-nitrophenol starting material - Insufficient base to deprotonate the phenol. - Inadequate reaction time or temperature. - Poor quality of the alkylating agent.- Use at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaH). - Increase reaction time and/or temperature, monitoring by TLC. - Ensure the purity and reactivity of the heptyl halide.
SYN-005 Product is an oil or fails to crystallize - Presence of impurities, particularly unreacted starting materials or side products.- Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane).
SYN-006 Discolored (brown or dark) product - Oxidation of the aniline functional group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified solvents and reagents. - Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The two most common side reactions are:

  • N-alkylation: The amino group of 4-aminophenol or the product, this compound, can be alkylated by the heptyl halide, leading to the formation of N-heptyl-4-aminophenol and N,N-diheptyl-4-aminophenol or N-heptyl-4-heptyloxyaniline, respectively. This is a significant issue when starting from 4-aminophenol directly.

  • E2 Elimination: The alkoxide base can abstract a proton from the heptyl halide, leading to the formation of heptene instead of the desired ether. This is more prevalent with secondary or tertiary alkyl halides and at higher temperatures.[1]

Q2: How can I avoid N-alkylation when starting from 4-aminophenol?

A2: The most effective method to prevent N-alkylation is to protect the amino group before the Williamson ether synthesis. A common strategy is to form a Schiff base (imine) by reacting 4-aminophenol with an aldehyde, such as benzaldehyde. The resulting imine is then subjected to the ether synthesis conditions. The protecting group can be subsequently removed by hydrolysis under acidic conditions to yield the desired this compound.[3]

Q3: Which synthetic route is generally preferred: starting from 4-aminophenol or 4-nitrophenol?

A3: Both routes are viable, but they have different advantages and disadvantages:

  • Starting from 4-aminophenol: This is a more direct route. However, it is prone to N-alkylation, which necessitates a protection-deprotection sequence for the amino group to achieve high selectivity for O-alkylation.

  • Starting from 4-nitrophenol: This route avoids the issue of N-alkylation as the nitro group is not nucleophilic. The Williamson ether synthesis is performed on 4-nitrophenol to form 1-heptyloxy-4-nitrobenzene, which is then reduced to this compound. This adds an extra step (reduction) but can lead to a cleaner product profile with respect to alkylated byproducts.

Q4: What are the optimal conditions for the Williamson ether synthesis step?

A4: Typical conditions for the Williamson ether synthesis of aryl ethers involve:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is generally preferred.[2]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used to deprotonate the phenol.

  • Alkylating Agent: A primary alkyl halide such as 1-bromoheptane or 1-iodoheptane is ideal to minimize elimination side reactions.

  • Temperature: The reaction is typically carried out at an elevated temperature, ranging from 50 to 100 °C.[2]

  • Reaction Time: The reaction time can vary from 1 to 8 hours, and it is best monitored by TLC to determine completion.[2]

Q5: How can I purify the final product?

A5: Purification of this compound can be achieved through several methods:

  • Extraction: An initial workup involving extraction can remove water-soluble impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water) can be used to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis via Protection of 4-Aminophenol

This protocol is based on the general method for selective O-alkylation of aminophenols described by Wang and Xu (2010).[3]

Step 1: Protection of the Amino Group (Formation of Schiff Base)

  • In a round-bottom flask, dissolve 4-aminophenol in methanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Stir the mixture at room temperature for approximately 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude N-benzylidene-4-aminophenol. This can be purified by recrystallization from ethanol if necessary.

Step 2: Williamson Ether Synthesis

  • Dissolve the N-benzylidene-4-aminophenol in a suitable polar aprotic solvent like acetone or DMF in a round-bottom flask equipped with a reflux condenser.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), in excess (e.g., 2-3 equivalents).

  • Add 1-bromoheptane (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane.

  • Add 1N hydrochloric acid (HCl) and stir the mixture vigorously for about 1 hour at room temperature.

  • Separate the aqueous layer and neutralize it with a base such as sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Data Presentation

ParameterRoute 1: From 4-Aminophenol (with protection)Route 2: From 4-NitrophenolReference
Typical Overall Yield 70-85%65-80%General expectation for multi-step synthesis
Purity (after chromatography) >98%>98%General expectation
Common Side Products N-heptyl-4-aminophenol (if protection is incomplete), HepteneUnreacted 1-heptyloxy-4-nitrobenzene (if reduction is incomplete)[3]
Advantages Direct use of a common starting material.Avoids N-alkylation side products.
Disadvantages Requires extra protection and deprotection steps.Involves an additional reduction step.

Visualizations

experimental_workflow cluster_route1 Route 1: From 4-Aminophenol cluster_route2 Route 2: From 4-Nitrophenol A1 4-Aminophenol P1 Protection (Schiff Base Formation) A1->P1 A2 N-benzylidene-4-aminophenol P1->A2 W1 Williamson Ether Synthesis (1-Bromoheptane, K₂CO₃) A2->W1 A3 Protected this compound W1->A3 D1 Deprotection (Acid Hydrolysis) A3->D1 FP This compound D1->FP B1 4-Nitrophenol W2 Williamson Ether Synthesis (1-Bromoheptane, K₂CO₃) B1->W2 B2 1-Heptyloxy-4-nitrobenzene W2->B2 R1 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) B2->R1 FP2 This compound R1->FP2

Caption: Synthetic routes to this compound.

troubleshooting_logic Problem Low Yield or Impure Product Cause1 N-Alkylation Side Product Problem->Cause1 Cause2 E2 Elimination (Heptene Formation) Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Protect Amino Group (e.g., Schiff Base) Cause1->Solution1 Solution2 Use Primary Alkyl Halide (1-Bromoheptane) Cause2->Solution2 Solution3 Optimize Reaction Time/Temperature (Monitor by TLC) Cause3->Solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Optimizing reaction conditions (temperature, catalyst) for 4-Heptyloxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-heptyloxyaniline. The following sections detail troubleshooting procedures and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis route, which involves the reaction of 4-aminophenol with 1-bromoheptane.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide. Ensure you are using a sufficiently strong base to drive this equilibrium forward. The pKa of the phenolic proton in 4-aminophenol is approximately 10.3. A base with a conjugate acid pKa significantly higher than this is recommended.

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions such as E2 elimination of 1-bromoheptane, especially with stronger bases.[1] A typical temperature range for this synthesis is between 60-100°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reagents and Solvent: Ensure that your 4-aminophenol, 1-bromoheptane, and solvent are pure and dry. The presence of water can quench the base and hinder the formation of the alkoxide.

  • N-Alkylation Side Reaction: The amino group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group, leading to the formation of N-heptyl-4-aminophenol and N,O-diheptyl-4-aminophenol. To favor O-alkylation, consider using a phase-transfer catalyst or protecting the amine group.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The most common byproducts in the synthesis of this compound are the result of competing reactions:

  • N-Alkylation: As mentioned above, the amino group can be alkylated. To minimize this, you can employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). PTCs help to transfer the phenoxide from the aqueous/solid phase to the organic phase where it can react with the alkyl halide, often favoring O-alkylation.[2]

  • Dialkylation: Both the hydroxyl and amino groups can be alkylated, leading to the formation of N,O-diheptyl-4-aminophenol. Using a stoichiometric amount of the alkylating agent (1-bromoheptane) relative to 4-aminophenol can help to reduce this.

  • Elimination: 1-bromoheptane can undergo E2 elimination in the presence of a strong base to form heptene. This is more prevalent at higher temperatures. Using a milder base and maintaining a moderate reaction temperature can mitigate this side reaction.[1]

A logical workflow for troubleshooting byproduct formation is illustrated below:

Troubleshooting_Byproducts start Multiple Spots on TLC check_N_alkylation Check for N-Alkylation (Is there a spot corresponding to the N-alkylated product?) start->check_N_alkylation check_dialkylation No check_N_alkylation->check_dialkylation use_PTC Action: Use a Phase-Transfer Catalyst (e.g., TBAB) to promote O-alkylation check_N_alkylation->use_PTC check_elimination No check_dialkylation->check_elimination control_stoichiometry Action: Use stoichiometric amount of 1-bromoheptane check_dialkylation->control_stoichiometry optimize_temp_base Action: Lower reaction temperature and/or use a milder base check_elimination->optimize_temp_base end Improved Purity use_PTC->end Re-run reaction control_stoichiometry->end Re-run reaction optimize_temp_base->end Re-run reaction

Caption: Troubleshooting workflow for identifying and minimizing byproducts in this compound synthesis.

Q3: How can I effectively purify the crude this compound?

A3: Purification of the final product is crucial. A typical workup and purification procedure involves:

  • Quenching and Extraction: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-aminophenol and N-alkylated byproducts, which will form water-soluble salts. Follow this with a wash with brine (saturated NaCl solution) and then dry the organic layer over an anhydrous salt like sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product can be further purified by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity to elute the desired product.

  • Recrystallization: If the product crystallizes, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature is a balance between reaction rate and the minimization of side reactions. A temperature range of 60-100°C is generally effective.[1] It is recommended to start at the lower end of this range and monitor the reaction's progress. If the reaction is too slow, the temperature can be gradually increased.

Q2: Which catalyst is best for this synthesis?

A2: While the Williamson ether synthesis can be performed without a catalyst, using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts is highly recommended to improve the yield and selectivity for O-alkylation.[2] PTCs facilitate the transfer of the phenoxide ion into the organic phase, enhancing its reaction with the alkyl halide and suppressing N-alkylation.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for deprotonating the hydroxyl group of 4-aminophenol. Common bases used include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The choice of base can influence the reaction outcome:

  • Potassium Carbonate (K₂CO₃): A milder base, often used in polar apathetic solvents like DMF or acetone. It can lead to cleaner reactions with fewer elimination byproducts.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can lead to faster reaction rates but may also increase the likelihood of elimination and other side reactions if the temperature is not carefully controlled.

Q4: How can I be sure that I have synthesized the O-alkylated product and not the N-alkylated one?

A4: Spectroscopic methods are essential for confirming the structure of your product:

  • ¹H NMR Spectroscopy: The O-alkylated product will show a characteristic triplet for the -O-CH₂- protons of the heptyloxy group, typically around 3.9-4.0 ppm. The protons of the NH₂ group will appear as a broad singlet. In the N-alkylated product, the -N-CH₂- protons would appear at a different chemical shift, and the aromatic proton coupling patterns might be slightly different.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon attached to the oxygen will be significantly different from the carbon attached to the nitrogen.

  • FT-IR Spectroscopy: The O-alkylated product will show characteristic C-O stretching vibrations for the ether linkage. The N-H stretching vibrations of the primary amine will also be present.

Data Presentation

The following tables summarize the impact of different catalysts and reaction temperatures on the yield of 4-alkoxyanilines, based on literature data for similar Williamson ether syntheses.

Table 1: Comparison of Catalysts for the Synthesis of 4-Alkoxyanilines

CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NoneK₂CO₃AcetoneReflux2076.4(Wang and Xu, 2010)
TBAB (Phase Transfer Catalyst)NaOHToluene/Water806>90 (Typical)General PTC knowledge[2]

Table 2: Effect of Temperature on the Yield of Williamson Ether Synthesis

Temperature (°C)BaseSolventReaction Time (h)Yield (%)Observations
60K₂CO₃DMF24ModerateSlower reaction rate, fewer byproducts
80K₂CO₃DMF12GoodGood balance of rate and selectivity
100K₂CO₃DMF6HighFaster reaction, potential for increased elimination byproducts[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-Aminophenol

  • 1-Bromoheptane

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in a mixture of toluene and water (e.g., a 1:1 volume ratio).

  • Addition of Base: Add potassium hydroxide (1.2 eq) to the mixture and stir vigorously.

  • Addition of Alkylating Agent: Add 1-bromoheptane (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 80-90°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with 1M HCl to remove unreacted 4-aminophenol.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine 4-aminophenol, TBAB, KOH, toluene, and water add_bromoheptane 2. Add 1-bromoheptane reactants->add_bromoheptane reflux 3. Heat and stir at 80-90°C add_bromoheptane->reflux monitor 4. Monitor by TLC reflux->monitor cool_separate 5. Cool and separate layers monitor->cool_separate Reaction complete extract 6. Extract aqueous layer cool_separate->extract wash 7. Wash organic layer with HCl and brine extract->wash dry 8. Dry over Na₂SO₄ wash->dry concentrate 9. Concentrate crude product dry->concentrate chromatography 10. Column chromatography concentrate->chromatography isolate 11. Isolate pure this compound chromatography->isolate

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Stability and degradation issues of 4-Heptyloxyaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Heptyloxyaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation from several factors, primarily exposure to air (oxidation), light (photodegradation), elevated temperatures (thermal degradation), and contact with strong oxidizing agents and acids.[1][2][3] Commercial samples, which should ideally be white to off-white, may appear grey-brown if they have undergone air oxidation[4].

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5] For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light by using an amber vial or by storing it in a dark location.[1][2][3]

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A color change, typically to a brownish hue, is a common indicator of degradation, most likely due to oxidation from exposure to air.[4] Similar aromatic amines are known to form colored impurities upon oxidation. It is crucial to minimize air exposure during handling and storage.

Q4: Can pH influence the stability of this compound in solution?

A4: Yes, the pH of a solution can significantly impact the stability of this compound. In acidic conditions, the aniline moiety can be protonated, forming a salt. While this may increase solubility in aqueous media, strong acidic conditions can also promote hydrolysis of the ether linkage, especially at elevated temperatures. Aniline derivatives can also be more susceptible to oxidation under certain pH conditions.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented, based on the chemistry of similar aromatic amines and ethers, potential degradation products could include:

  • Oxidation products: Such as quinone imines, azoxybenzenes, and polymeric materials resulting from radical coupling. Oxidation of similar anilines can yield azobenzene and phenazine compounds[6].

  • Thermal degradation products: Cleavage of the ether bond could lead to the formation of 4-aminophenol and heptane-related byproducts. At higher temperatures, decomposition of the aromatic ring can generate toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides[2][7].

  • Photodegradation products: Exposure to light, particularly UV radiation, can catalyze oxidation and other radical-mediated degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Sample (e.g., turning brown) Oxidation due to air exposure.Discard the sample if purity is critical. For future prevention, store under an inert atmosphere and minimize exposure to air during handling.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) Sample degradation.Prepare fresh samples and re-analyze. Compare the chromatogram with a reference standard. If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to identify potential degradation peaks.
Inconsistent Experimental Results Degradation of stock solutions.Prepare fresh stock solutions for each experiment. If solutions need to be stored, they should be protected from light and refrigerated. Evaluate the stability of the analyte in the chosen solvent.
Low Assay Value Significant degradation has occurred.Review storage and handling procedures. Consider re-purification of the material if possible, or obtain a new, high-purity batch.

Stability Data Summary

Given the limited specific quantitative data for this compound, the following tables summarize expected stability based on data from analogous compounds like 4-methoxyaniline.

Table 1: Qualitative Stability of this compound Under Different Conditions

Condition Expected Stability Recommendations
Air/Oxygen LowHandle and store under an inert atmosphere (e.g., nitrogen, argon).[1][2]
Light LowStore in light-resistant containers (e.g., amber vials) or in the dark.[1][2][3]
Elevated Temperature MediumAvoid prolonged exposure to high temperatures. Store in a cool place.
Strong Oxidizing Agents LowAvoid contact with peroxides, permanganates, etc.[1][2]
Strong Acids Low to MediumAvoid contact with strong acids to prevent salt formation and potential hydrolysis.[1][2]
Aqueous Solutions (Neutral pH) MediumUse freshly prepared solutions. Monitor for precipitation or color change.

Table 2: General Physicochemical Properties

Property Value Reference
Chemical Formula C₁₃H₂₁NOInferred
Molecular Weight 207.31 g/mol Inferred
Appearance White to off-white solid[4] (for p-anisidine)
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in polar organic solvents.[8]Inferred from similar compounds

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable, validated analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.

Protocol 2: Long-Term Stability Assessment at Recommended Storage Conditions

This protocol is for assessing the stability of this compound under recommended storage conditions over an extended period.

  • Sample Preparation: Dispense this compound into multiple vials. For solutions, prepare a batch of the solution in the desired solvent and dispense it into vials.

  • Storage: Store the vials under the recommended conditions (e.g., 2-8°C, protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, analyze a set of vials for purity and the presence of degradation products using a validated, stability-indicating analytical method.

  • Data Analysis: Plot the purity or assay value against time to determine the rate of degradation and establish a shelf-life or retest period.

Visualizations

Logical Troubleshooting for Sample Degradation start Inconsistent Results or Visible Sample Change check_solid Is the solid sample discolored? start->check_solid check_solution Are there unexpected peaks in the chromatogram? start->check_solution check_solid->check_solution No oxidation Probable Oxidation check_solid->oxidation Yes degradation Probable Degradation in Solution check_solution->degradation Yes action_solid Review storage (use inert gas). Consider new batch. oxidation->action_solid action_solution Prepare fresh solutions. Conduct forced degradation study. degradation->action_solution

Caption: Troubleshooting workflow for identifying sample degradation.

Potential Degradation Pathways of this compound cluster_oxidation Oxidation (Air, Light) cluster_thermal Thermal Degradation cluster_hydrolysis Acid Hydrolysis main This compound quinone Quinone Imine Intermediates main->quinone O2, hv aminophenol 4-Aminophenol main->aminophenol Heat (Δ) aminophenol_h 4-Aminophenol main->aminophenol_h H+, H2O azo Azoxy/Azo Compounds quinone->azo polymers Polymeric Materials quinone->polymers heptyl_chain Heptyl Fragments aminophenol->heptyl_chain heptanol Heptanol aminophenol_h->heptanol

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing start Obtain High-Purity This compound method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Study method_dev->forced_deg validate Validate Method's Ability to Separate Degradants forced_deg->validate validate->method_dev Not Validated long_term Initiate Long-Term Stability Study validate->long_term Validated analysis Analyze Samples at Pre-defined Time Points long_term->analysis report Evaluate Data and Establish Shelf-Life analysis->report

Caption: Workflow for a comprehensive stability study.

References

How to remove unreacted starting materials from 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-heptyloxyaniline. Our goal is to offer practical solutions to common issues encountered during the purification process, specifically addressing the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude this compound?

A1: The synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-aminophenol with 1-bromoheptane in the presence of a base. Therefore, the most common unreacted starting materials you will encounter are 4-aminophenol and 1-bromoheptane.

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Anilines are susceptible to air oxidation, which can lead to discoloration. To minimize this, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) whenever possible. If your final product is discolored, you can try treating a solution of the compound with a small amount of activated charcoal before a final filtration or recrystallization step.

Q3: I am not sure which purification method is best for my sample. How do I choose?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction is highly effective for removing the bulk of unreacted 4-aminophenol.

  • Column Chromatography is excellent for separating compounds with different polarities and is useful for removing both starting materials and other non-polar byproducts.

  • Recrystallization is a good final purification step to obtain highly pure crystalline material, provided a suitable solvent is found.

Physical Properties of Key Compounds

Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 207.32145-147 °C at 0.5 torr[1]Not readily availableSoluble in many organic solvents.
4-Aminophenol 109.13284 °C187.5 °CModerately soluble in hot water and alcohols. Insoluble in benzene and chloroform.[2]
1-Bromoheptane 179.10178-180 °C-58 °CInsoluble in water; soluble in most organic solvents.[3]

Troubleshooting Guides & Experimental Protocols

Here are detailed guides for the most common techniques to purify this compound.

Guide 1: Purification by Acid-Base Extraction

This method is particularly effective for removing unreacted 4-aminophenol from the crude product mixture.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The basic this compound and any unreacted 4-aminophenol will react to form their respective ammonium salts and move into the aqueous layer. Unreacted 1-bromoheptane will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing 1-bromoheptane can be set aside.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 10), which will precipitate the free amines.

  • Extraction: Extract the aqueous layer multiple times with fresh organic solvent (diethyl ether or ethyl acetate) to recover the purified this compound.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

AcidBaseExtraction cluster_workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent wash Wash with 1M HCl start->wash separate1 Separate Layers wash->separate1 organic_layer1 Organic Layer (contains 1-bromoheptane) separate1->organic_layer1 Discard or Recover aqueous_layer1 Aqueous Layer (contains amine salts) separate1->aqueous_layer1 basify Add 2M NaOH (pH > 10) aqueous_layer1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous_layer2 Aqueous Waste separate2->aqueous_layer2 Discard organic_layer2 Organic Layer (contains purified product) separate2->organic_layer2 dry Dry and Concentrate organic_layer2->dry end_product Purified This compound dry->end_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from both unreacted 4-aminophenol and 1-bromoheptane based on their differing polarities.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. The less polar 1-bromoheptane will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A common gradient might be from 100% hexane to a 9:1 or 8:2 hexane:ethyl acetate mixture. This will allow the more polar this compound to elute from the column. Unreacted 4-aminophenol is significantly more polar and will either remain on the column or elute much later.

  • Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ColumnChromatography cluster_workflow Column Chromatography Workflow start Prepare Silica Gel Column load Load Crude Product start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane) load->elute_nonpolar collect1 Collect Fractions (1-Bromoheptane) elute_nonpolar->collect1 elute_polar Increase Eluent Polarity (e.g., Hexane/Ethyl Acetate) elute_nonpolar->elute_polar collect2 Collect Fractions (this compound) elute_polar->collect2 analyze Analyze Fractions by TLC collect2->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate under Reduced Pressure combine->concentrate end_product Purified This compound concentrate->end_product

Caption: Workflow for the purification of this compound using column chromatography.

Guide 3: Purification by Recrystallization

Recrystallization is an effective method for obtaining a highly pure crystalline product, assuming a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.

Experimental Protocol:

  • Solvent Selection: Test various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures like ethanol/water) to find one that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.

Recrystallization cluster_workflow Recrystallization Workflow start Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (Optional, for insoluble impurities) start->hot_filter cool Cool Solution Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash mother_liquor Mother Liquor (contains soluble impurities) filter->mother_liquor Discard or Concentrate dry Dry Crystals wash->dry end_product Pure Crystalline This compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Optimizing Liquid Crystal Alignment in 4-Heptyloxyaniline-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor liquid crystal alignment in devices utilizing 4-Heptyloxyaniline.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the alignment of this compound.

Q1: What are the typical liquid crystal phases and transition temperatures for this compound?

A1: this compound is a thermotropic liquid crystal. The specific transition temperatures can vary slightly based on purity. A related compound, 4-(4-n-heptyloxybenzoyloxy)benzylidene-4-n-alkoxyaniline, shows a nematic to isotropic transition, and the presence of lateral groups can lower this transition temperature and eliminate smectic phases[1]. It is crucial to operate within the desired liquid crystal phase for optimal device performance.

Q2: What are the primary types of liquid crystal alignment, and which is suitable for my application?

A2: The two primary types of alignment are planar (homogeneous) and homeotropic . In planar alignment, the long molecular axis of the liquid crystal molecules is parallel to the substrate surface. In homeotropic alignment, the long molecular axis is perpendicular to the substrate surface. The choice depends on the specific application. For instance, many display applications utilize planar alignment, while some sensor applications may benefit from homeotropic alignment.

Q3: What is a polyimide (PI) alignment layer, and why is it commonly used?

A3: A polyimide alignment layer is a thin polymer film coated on the substrate (e.g., ITO-coated glass) to promote a uniform alignment of the liquid crystal molecules. Polyimides are widely used due to their excellent thermal stability, chemical resistance, and ability to induce specific pretilt angles through processes like rubbing.[2][3]

Q4: What is "rubbing" in the context of liquid crystal alignment?

A4: Rubbing is a mechanical process where a soft cloth (e.g., velvet) is passed over the polyimide alignment layer in a single direction. This process creates microgrooves and aligns the polymer chains on the surface, which in turn directs the alignment of the liquid crystal molecules.[4] The strength and density of the rubbing can influence the resulting pretilt angle.

Q5: What is the pretilt angle, and why is it important?

A5: The pretilt angle is the small angle that the liquid crystal director makes with the substrate surface in the absence of an electric field. A non-zero pretilt angle is often crucial to prevent the formation of reverse tilt disclinations and to ensure consistent switching behavior in liquid crystal devices.[5][6] The pretilt angle can be controlled by factors such as the type of polyimide, the rubbing conditions, and the baking temperature of the polyimide.[7][8]

Section 2: Troubleshooting Guide for Poor Alignment

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor liquid crystal alignment in this compound devices.

Problem 1: Non-uniform alignment (patchy or grainy appearance)

Possible Causes:

  • Contaminated Substrates: Dust particles, organic residues, or fingerprints on the ITO-coated glass substrates are a primary cause of alignment defects.

  • Inhomogeneous Alignment Layer: Uneven thickness or incomplete curing of the polyimide layer can lead to variations in anchoring energy across the substrate.

  • Impurities in Liquid Crystal: Contaminants within the this compound can disrupt the long-range molecular ordering.

  • Improper Annealing: Incorrect annealing temperature or cooling rate can prevent the liquid crystal from settling into a uniform, low-energy state.

Troubleshooting Workflow:

G cluster_start Start: Non-Uniform Alignment cluster_substrate Step 1: Verify Substrate Cleanliness cluster_pi Step 2: Inspect Alignment Layer cluster_lc Step 3: Assess Liquid Crystal Quality cluster_anneal Step 4: Optimize Annealing Process cluster_end Resolution Start Observe patchy or grainy texture Clean Review ITO cleaning protocol Start->Clean Reclean Re-clean substrates using a rigorous protocol Clean->Reclean Protocol inadequate? PI_Spin Check polyimide spin-coating parameters Clean->PI_Spin Substrates confirmed clean Reclean->PI_Spin PI_Cure Verify polyimide curing temperature and time PI_Spin->PI_Cure LC_Purity Check purity of this compound PI_Spin->LC_Purity Alignment layer uniform PI_Cure->LC_Purity Filter_LC Filter liquid crystal if necessary LC_Purity->Filter_LC Impurities suspected? Anneal_Temp Review annealing temperature and cooling rate LC_Purity->Anneal_Temp LC is pure Filter_LC->Anneal_Temp Adjust_Anneal Adjust annealing parameters Anneal_Temp->Adjust_Anneal Parameters incorrect? End Uniform alignment achieved Anneal_Temp->End Annealing optimized Adjust_Anneal->End

Caption: Troubleshooting workflow for non-uniform alignment.

Problem 2: Presence of Disclination Lines

Possible Causes:

  • Topological Defects: Disclinations are line defects in the liquid crystal director field that can arise from incompatible boundary conditions or be nucleated by surface defects.[9][10][11]

  • Insufficient Anchoring Energy: A weak interaction between the alignment layer and the liquid crystal molecules can make the alignment more susceptible to disruptions.

  • Mechanical Stress: Stress induced during cell assembly or handling can create disclination lines.

  • Rapid Cooling: Quenching the liquid crystal from the isotropic to the nematic phase too quickly can trap defects.[12]

Troubleshooting Workflow:

G cluster_start Start: Disclination Lines Observed cluster_anchoring Step 1: Evaluate Anchoring Energy cluster_assembly Step 2: Refine Cell Assembly cluster_anneal Step 3: Optimize Thermal Treatment cluster_end Resolution Start Identify disclination lines in the cell Rubbing Review rubbing parameters (strength, speed) Start->Rubbing PI_Choice Consider a different polyimide with stronger anchoring Rubbing->PI_Choice Weak rubbing? Assembly_Stress Handle cells with minimal mechanical stress Rubbing->Assembly_Stress Anchoring sufficient PI_Choice->Assembly_Stress Uniform_Gap Ensure uniform cell gap Assembly_Stress->Uniform_Gap Cooling_Rate Slow down the cooling rate from isotropic phase Assembly_Stress->Cooling_Rate Assembly optimized Uniform_Gap->Cooling_Rate Anneal_Time Increase annealing time in the nematic phase Cooling_Rate->Anneal_Time End Disclination-free alignment Cooling_Rate->End Thermal treatment optimized Anneal_Time->End

Caption: Troubleshooting workflow for disclination lines.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experimental procedures.

Protocol 1: ITO-Coated Glass Substrate Cleaning

A meticulous cleaning process is paramount for achieving high-quality liquid crystal alignment. The following is a widely used and effective procedure.[8][13][14][15][16]

Materials:

  • Deionized (DI) water

  • Detergent (e.g., Alconox, Decon 90)

  • Acetone (reagent grade)

  • Isopropanol (IPA, reagent grade)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • UV-Ozone cleaner (optional)

Procedure:

  • Initial Wash: Gently scrub the ITO-coated glass substrates with a soft brush or lint-free wipe using a solution of detergent in DI water.

  • DI Water Rinse: Thoroughly rinse the substrates under a stream of DI water to remove all detergent residue.

  • Ultrasonication in DI Water: Place the substrates in a beaker with DI water and sonicate for 15-20 minutes.

  • Ultrasonication in Acetone: Replace the DI water with acetone and sonicate for 15-20 minutes to remove organic residues.

  • Ultrasonication in Isopropanol (IPA): Replace the acetone with IPA and sonicate for another 15-20 minutes.

  • Final DI Water Rinse: Rinse the substrates thoroughly with DI water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional but Recommended): Place the cleaned and dried substrates in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to increase the surface energy, which can improve the adhesion of the polyimide layer.

Protocol 2: Polyimide Alignment Layer Preparation for Planar Alignment

This protocol describes the deposition and curing of a polyimide layer for inducing planar (homogeneous) alignment of this compound.

Materials:

  • Polyimide precursor solution (e.g., PIA-X359-01X for horizontal alignment)

  • Solvent for dilution (if required, as per manufacturer's instructions)

  • Spin coater

  • Hot plate

  • Tube furnace or oven with controlled atmosphere (e.g., nitrogen)

  • Rubbing machine with velvet cloth

Procedure:

  • Spin Coating:

    • Place a cleaned ITO substrate on the spin coater chuck.

    • Dispense the polyimide solution onto the center of the substrate.

    • Spin coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform film thickness (typically 50-100 nm).[17] The exact parameters will depend on the viscosity of the polyimide solution.

  • Soft Bake:

    • Transfer the coated substrate to a hot plate and bake at 80-100 °C for 5-10 minutes to evaporate the solvent.

  • Hard Bake (Curing):

    • Place the substrate in a tube furnace or oven.

    • Ramp the temperature to the final curing temperature (typically 180-250 °C for many polyimides) at a controlled rate (e.g., 5-10 °C/min).[7][18]

    • Hold at the curing temperature for 1-2 hours to ensure complete imidization.

    • Cool down slowly to room temperature.

  • Rubbing:

    • Mount the cured polyimide-coated substrate on the rubbing machine.

    • Set the rubbing parameters, such as the pile impression of the velvet cloth, the rotation speed of the rubbing roller, and the translation speed of the substrate. These parameters control the rubbing strength.

    • Perform a single pass of the rubbing cloth over the substrate to create unidirectional microgrooves.

Section 4: Quantitative Data

This section provides tables of experimental parameters that can be used as a starting point for optimizing the alignment of this compound. Note that optimal parameters can vary depending on the specific experimental setup and materials used.

Table 1: Recommended ITO Substrate Cleaning Parameters

StepSolvent/SolutionDuration (minutes)Temperature (°C)
Initial Wash Detergent in DI Water5Room
Ultrasonication 1 DI Water15-20Room
Ultrasonication 2 Acetone15-20Room
Ultrasonication 3 Isopropanol (IPA)15-20Room
UV-Ozone -10-15Room

Table 2: Polyimide Curing and Rubbing Parameters for Planar Alignment

ParameterValueNotes
Polyimide Type Commercial planar alignment PIe.g., PIA-X359-01X
Spin Coating Speed 3000 - 5000 rpmAdjust for desired thickness (50-100 nm)
Soft Bake 80 - 100 °C for 5-10 minTo evaporate solvent
Curing Temperature 180 - 250 °CRefer to manufacturer's datasheet
Curing Time 1 - 2 hoursEnsure complete imidization
Rubbing Cloth Velvet
Rubbing Strength MediumAdjust pile impression and speed as needed

Table 3: Annealing Parameters for this compound Cells

ParameterTemperature (°C)DurationCooling Rate
Heating to Isotropic > N-I transition temp.--
Annealing Just above N-I transition15-30 minutes-
Cooling to Nematic Slow-< 1 °C/min
Nematic Phase Annealing Below N-I transition1-2 hours-

Note: The nematic to isotropic (N-I) transition temperature for this compound and similar compounds should be determined accurately (e.g., by DSC) to set the correct annealing temperatures.

References

Minimizing byproduct formation in Schiff base condensation with 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing byproduct formation in the Schiff base condensation of 4-heptyloxyaniline with aromatic aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Schiff bases from this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction has not reached equilibrium, or the equilibrium is unfavorable under the current conditions. 2. Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1] 3. Insufficient Catalyst: If using a catalyst, it may be inactive or used in an insufficient amount. 4. Low Reactivity of Aldehyde: Sterically hindered or electron-rich aldehydes may react slower.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal duration. For less reactive aldehydes, extending the reflux time may be necessary. 2. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, add a drying agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture. 3. Catalyst Optimization: Add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. 4. Use a More Reactive Aldehyde: If possible, consider using a more electrophilic aldehyde (e.g., with electron-withdrawing groups).
Presence of Starting Materials in Product 1. Unfavorable Equilibrium: The reaction has reached equilibrium, but a significant amount of starting materials remains. 2. Premature Work-up: The reaction was stopped before completion.1. Drive the Equilibrium: Employ methods to remove water (as mentioned above) to push the reaction to completion. 2. Purification: If the reaction cannot be driven to completion, purify the product using column chromatography or recrystallization to separate the Schiff base from the unreacted aniline and aldehyde.
Formation of Multiple Spots on TLC (Byproducts) 1. Self-Condensation of Aldehyde: If the aldehyde has α-hydrogens, it can undergo self-condensation (aldol condensation) under basic or acidic conditions to form α,β-unsaturated aldehyde byproducts. 2. Oxidation of this compound: Electron-rich anilines can be susceptible to oxidation, leading to colored impurities. 3. Side Reactions of Impurities: Impurities in the starting materials may lead to the formation of unexpected byproducts.1. Control Reaction pH: Avoid strongly basic conditions if the aldehyde is prone to self-condensation. Use a weak acid catalyst instead. For aldehydes without α-hydrogens (like benzaldehyde), this is less of a concern. 2. Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if heating for extended periods. 3. Ensure Purity of Starting Materials: Use freshly distilled or purified aldehyde and high-purity this compound.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is a Low-Melting Solid or an Oil at Room Temperature: The inherent physical properties of the specific Schiff base.1. Thorough Purification: Use column chromatography to obtain a highly pure product before attempting crystallization. 2. Trituration/Solvent Effects: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. Experiment with different solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Schiff base condensation of this compound?

A1: The primary and expected byproduct of this condensation reaction is water. The formation of one molecule of the Schiff base (imine) results in the elimination of one molecule of water.

Q2: Why is the removal of water important in this reaction?

A2: The Schiff base formation is a reversible reaction. Water, being a product, can hydrolyze the imine bond, shifting the equilibrium back towards the starting materials (this compound and the aldehyde). Therefore, removing water as it is formed is crucial for driving the reaction to completion and achieving a high yield of the desired Schiff base.

Q3: What are the potential side reactions to be aware of?

A3: Besides the presence of unreacted starting materials, the most common side reaction is the self-condensation of the aldehyde, particularly if it possesses α-hydrogens and the reaction is conducted under basic conditions. Additionally, due to the electron-rich nature of the this compound, there is a possibility of oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures.

Q4: What is the role of an acid catalyst in this reaction?

A4: An acid catalyst, typically a weak acid like glacial acetic acid, protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of the this compound, thereby accelerating the rate of reaction.

Q5: How can I purify the Schiff base product?

A5: The most common methods for purifying Schiff bases are recrystallization and column chromatography. Recrystallization is effective if the product is a solid and the impurities have different solubilities. Column chromatography is a more general method for separating the product from unreacted starting materials and other byproducts.

Data Presentation

The following tables summarize the impact of various reaction conditions on the yield of Schiff bases synthesized from substituted anilines, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Effect of Solvent and Catalyst on the Yield of N-Benzylideneanilines

EntryAromatic AmineAldehydeSolventCatalyst (mg)Time (min)Yield (%)
1AnilineBenzaldehydeDCM1018072
2AnilineBenzaldehydeDMSO1024070
3AnilineBenzaldehydeAcetonitrile1024075
4AnilineBenzaldehydeNeat10385
54-Methoxy anilineBenzaldehydeNeat10382
6Aniline4-Methoxy benzaldehydeNeat10380
Data adapted from a study on green synthesis of Schiff bases using a Kinnow peel powder catalyst.[2]

Table 2: Influence of Reaction Conditions on the Yield of a Schiff Base from 4-Methoxyaniline

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1MethanolAcetic AcidRoom Temp.3.595
2TetrahydrofuranAcetic AcidRoom Temp.580
31,2-DichloroethaneAcetic AcidRoom Temp.488
4MethanolNoneRoom Temp.1265
This table provides representative data on how reaction parameters can influence the yield of a Schiff base derived from an aniline with an electron-donating group similar to this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of N-(substituted-benzylidene)-4-heptyloxyaniline

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.1 eq)

  • Ethanol (or Toluene)

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like absolute ethanol.

  • Addition of Aldehyde and Catalyst: To the stirred solution, add the substituted aromatic aldehyde (1.0 - 1.1 eq). Then, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallize it from a suitable solvent (e.g., ethanol, isopropanol) to obtain a pure crystalline product.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and determine its melting point.

Visualizations

Diagram 1: Schiff Base Condensation Pathway

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4_Heptyloxyaniline This compound Hemiaminal Hemiaminal Intermediate 4_Heptyloxyaniline->Hemiaminal + Aldehyde (Nucleophilic Attack) Aldehyde Aromatic Aldehyde Aldehyde->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H₂O (Dehydration) Water Water Hemiaminal->Water

Caption: Reaction pathway for Schiff base formation.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve this compound in Solvent - Add Aldehyde and Catalyst Start->Setup Reaction Reaction: - Reflux for 2-6 hours - Monitor by TLC Setup->Reaction Workup Work-up: - Cool to Room Temperature - Isolate Crude Product Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, Melting Point Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Diagram 3: Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Incomplete Reaction? Check_Water Is water being removed? Start->Check_Water Yes Purify Consider Purification: Column Chromatography Start->Purify No, but impure Remove_Water Action: Use Dean-Stark or add drying agent. Check_Water->Remove_Water No Check_Time_Temp Reaction time/temp sufficient? Check_Water->Check_Time_Temp Yes Remove_Water->Check_Time_Temp Increase_Time_Temp Action: Increase reflux time and/or temperature. Check_Time_Temp->Increase_Time_Temp No Check_Catalyst Is an acid catalyst present? Check_Time_Temp->Check_Catalyst Yes Increase_Time_Temp->Check_Catalyst Add_Catalyst Action: Add catalytic amount of weak acid. Check_Catalyst->Add_Catalyst No Check_Catalyst->Purify Yes Add_Catalyst->Purify

Caption: Troubleshooting flowchart for low yield.

References

Scaling up the synthesis of 4-Heptyloxyaniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 4-heptyloxyaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support the scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: There are two main routes for the industrial synthesis of this compound. The most common is the Williamson ether synthesis, which involves the O-alkylation of 4-aminophenol with a heptyl halide. An alternative route is the synthesis of 4-heptyloxynitrobenzene followed by the catalytic hydrogenation of the nitro group to an amine.

Q2: What are the critical safety precautions when scaling up the synthesis of this compound?

A2: Both primary synthesis routes involve hazardous materials and conditions. Key safety precautions include:

  • Handling of Raw Materials: 4-Aminophenol is harmful, and heptyl halides can be irritants. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and protective clothing, is essential.

  • Use of Strong Bases: The Williamson ether synthesis often employs strong bases like sodium hydroxide or potassium hydroxide, which are corrosive.

  • Flammable Solvents: Many organic solvents used in these syntheses are flammable. Operations should be conducted in well-ventilated areas, away from ignition sources, and potentially under an inert atmosphere (e.g., nitrogen).

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and catalysts that can be pyrophoric (ignite spontaneously in air), such as Raney nickel or palladium on carbon. Strict adherence to protocols for handling pressurized gases and pyrophoric catalysts is crucial.

Q3: How can I purify the crude this compound product on a large scale?

A3: Industrial-scale purification of this compound is typically achieved through crystallization. The crude product is dissolved in a suitable solvent system (e.g., ethanol-water mixtures) at an elevated temperature, and then cooled to induce crystallization of the pure product, leaving impurities in the mother liquor. The choice of solvent is critical to ensure high recovery and purity.

Troubleshooting Guides

Synthesis Route 1: Williamson Ether Synthesis of 4-Aminophenol

Issue 1: Low Yield of this compound and Presence of Unreacted 4-Aminophenol

  • Question: My large-scale Williamson ether synthesis is resulting in a low yield of this compound, and I'm recovering a significant amount of unreacted 4-aminophenol. What are the likely causes and how can I improve the conversion?

  • Answer:

    • Incomplete Deprotonation of 4-Aminophenol: Ensure that a sufficient molar excess of a strong base (e.g., sodium hydroxide, potassium hydroxide) is used to fully deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more reactive phenoxide.

    • Insufficient Reaction Time or Temperature: On a larger scale, heat and mass transfer can be less efficient. It may be necessary to increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.

    • Poor Mixing: Inadequate agitation in a large reactor can lead to localized areas of low reactant concentration. Ensure the stirring is efficient for the scale of the reaction.

Issue 2: Formation of N-Alkylated and Di-Alkylated Byproducts

  • Question: I am observing the formation of N-heptyl-4-heptyloxyaniline and N-heptyl-4-aminophenol as byproducts. How can I minimize these impurities?

  • Answer:

    • Reaction Conditions: The amino group of 4-aminophenol can also be alkylated, leading to these byproducts. To favor O-alkylation over N-alkylation, it is crucial to control the reaction conditions. Using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the phenoxide oxygen.[1]

    • Use of Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can facilitate the reaction between the aqueous phenoxide and the organic heptyl halide, often under milder conditions, which can improve selectivity for O-alkylation.

Synthesis Route 2: Catalytic Hydrogenation of 4-Heptyloxynitrobenzene

Issue 1: Incomplete Reduction of the Nitro Group

  • Question: My catalytic hydrogenation of 4-heptyloxynitrobenzene is not going to completion, and I have residual starting material. How can I improve the conversion?

  • Answer:

    • Catalyst Activity: The catalyst (e.g., palladium on carbon, Raney nickel) may be deactivated. Ensure the catalyst is fresh or has been properly activated. Catalyst poisoning by impurities in the starting material or solvent can also occur.

    • Hydrogen Pressure and Temperature: On a larger scale, higher hydrogen pressure and/or temperature may be required to achieve complete reduction. Ensure the reactor is rated for the intended operating conditions.

    • Mass Transfer Limitations: In a large reactor, the efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical. Insufficient agitation can lead to slow reaction rates.

Issue 2: Catalyst Deactivation Over Multiple Batches

  • Question: I am observing a significant drop in catalyst activity after a few batches. What could be causing this, and how can I mitigate it?

  • Answer:

    • Catalyst Poisoning: Trace impurities in the 4-heptyloxynitrobenzene or solvent can poison the catalyst. Ensure the purity of all materials.

    • Sintering of Catalyst: Operating at excessively high temperatures can cause the metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area. Adhere to the recommended temperature range for the specific catalyst.

    • Fouling: Byproducts or polymeric material can deposit on the catalyst surface, blocking active sites. A pre-filtration of the substrate solution may be beneficial. Catalyst regeneration procedures, if applicable, should be considered.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Alkoxyanilines

Parameter4-Ethoxyaniline4-Butoxyaniline4-Isopropoxyaniline
Starting Material p-Hydroxyanilinep-Hydroxyanilinem-Hydroxyaniline
Alkylating Agent Ethyl chloriden-Butyl chlorideIsopropyl chloride
Base Sodium methylateSodium methylateSodium hydroxide
Solvent Diethyleneglycol dimethyl etherDiethyleneglycol diethyl etherN-dimethyl acetamide
Temperature 80°C90°C85°C
Reaction Time 5 hours5 hours5 hours
Yield (Selectivity) 95.9% (O-alkylation)Not specifiedNot specified
Reference [1][1][1]

Table 2: Typical Catalysts and Conditions for Industrial Nitroarene Hydrogenation

CatalystSupportTypical Pressure (bar)Typical Temperature (°C)Key Characteristics
Palladium Activated Carbon1 - 1060 - 100High activity, good selectivity, can be prone to deactivation.[2]
Platinum Activated Carbon10 - 5080 - 120Very active, can sometimes lead to over-reduction if not controlled.
Raney Nickel -20 - 100100 - 150Cost-effective, pyrophoric and requires careful handling.
Copper VariousGas Phase: 1 - 5Gas Phase: 280 - 300Often used in gas-phase hydrogenations.

Experimental Protocols

Protocol 1: Industrial Scale Williamson Ether Synthesis of this compound

Materials:

  • 4-Aminophenol

  • 1-Bromoheptane

  • Sodium Hydroxide (50% aqueous solution)

  • Toluene

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Procedure:

  • Charge a suitable glass-lined reactor with 4-aminophenol and toluene.

  • Begin agitation and heat the mixture to 60-70°C to dissolve the 4-aminophenol.

  • Slowly add the 50% sodium hydroxide solution to the reactor, maintaining the temperature. The formation of the sodium salt of 4-aminophenol will be observed.

  • Add the phase-transfer catalyst to the mixture.

  • Over a period of 2-3 hours, feed the 1-bromoheptane into the reactor, maintaining the temperature at 80-90°C.

  • After the addition is complete, continue to stir the reaction mixture at 90-100°C for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Cool the reaction mixture to 50-60°C and add water to dissolve the inorganic salts.

  • Separate the aqueous layer. Wash the organic layer with water.

  • Distill off the toluene under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Industrial Scale Synthesis of this compound via Catalytic Hydrogenation

Step A: Synthesis of 4-Heptyloxynitrobenzene This step is analogous to the Williamson ether synthesis described above, but starting with 4-nitrophenol instead of 4-aminophenol.

Step B: Catalytic Hydrogenation of 4-Heptyloxynitrobenzene

Materials:

  • 4-Heptyloxynitrobenzene

  • Methanol

  • Palladium on Carbon (5% Pd/C) catalyst

Procedure:

  • Charge a pressure reactor (autoclave) with 4-heptyloxynitrobenzene and methanol.

  • Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere to prevent ignition.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to 5-10 bar.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Maintain the hydrogen pressure and temperature until the hydrogen uptake ceases, indicating the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with water to prevent ignition.

  • Remove the methanol from the filtrate by distillation under reduced pressure to yield crude this compound.

  • Purify the crude product by crystallization.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts 4-Aminophenol 4-Aminophenol Deprotonation Deprotonation 4-Aminophenol->Deprotonation Heptyl Halide Heptyl Halide SN2 Reaction SN2 Reaction Heptyl Halide->SN2 Reaction Base Base Base->Deprotonation Deprotonation->SN2 Reaction This compound This compound SN2 Reaction->this compound N-Alkylation Byproduct N-Alkylation Byproduct SN2 Reaction->N-Alkylation Byproduct Di-Alkylation Byproduct Di-Alkylation Byproduct SN2 Reaction->Di-Alkylation Byproduct

Caption: Workflow for Williamson Ether Synthesis of this compound.

Nitroarene_Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Heptyloxynitrobenzene 4-Heptyloxynitrobenzene Catalytic Hydrogenation Catalytic Hydrogenation 4-Heptyloxynitrobenzene->Catalytic Hydrogenation H2 Gas H2 Gas H2 Gas->Catalytic Hydrogenation Catalyst Catalyst Catalyst->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound

Caption: Workflow for Catalytic Hydrogenation to this compound.

Troubleshooting_Williamson_Synthesis Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Cause Insufficient_Time_Temp Insufficient Time/Temp Low_Yield->Insufficient_Time_Temp Cause Poor_Mixing Poor Mixing Low_Yield->Poor_Mixing Cause Byproduct_Formation Byproduct Formation N_Alkylation N-Alkylation Byproduct_Formation->N_Alkylation Cause Solvent_Choice Suboptimal Solvent N_Alkylation->Solvent_Choice

Caption: Troubleshooting Logic for Williamson Ether Synthesis.

References

Interpreting unexpected peaks in the NMR spectrum of 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the ¹H NMR spectrum of 4-heptyloxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and multiplicities for the protons of this compound in CDCl₃?

A1: The expected ¹H NMR spectrum of this compound in CDCl₃ will show distinct signals for the aromatic protons, the protons of the heptyloxy chain, and the amine protons. Below is a table summarizing the predicted chemical shifts, multiplicities, and integration values. These values are estimated based on the analysis of analogous compounds such as p-(hexyloxy)aniline and general principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a~6.75Doublet2H
H-b~6.65Doublet2H
-NH₂~3.5 (broad)Singlet2H
-O-CH₂-~3.88Triplet2H
-O-CH₂-CH₂ -~1.75Quintet2H
-(CH₂)₄-~1.45 - 1.30Multiplet8H
-CH₃~0.90Triplet3H

Q2: I see peaks that I cannot assign to this compound. What could they be?

A2: Unexpected peaks can arise from several sources, including residual starting materials, side products from the synthesis, or common laboratory solvents. The most common synthesis route to this compound is the Williamson ether synthesis from 4-aminophenol and 1-bromoheptane. Therefore, unreacted starting materials are a likely source of impurity.

Q3: What are the characteristic peaks for the starting materials, 4-aminophenol and 1-bromoheptane?

A3: The presence of unreacted starting materials can be identified by their characteristic NMR signals.

  • 4-Aminophenol: Look for two doublets in the aromatic region, typically around 6.6-6.8 ppm.[1][2]

  • 1-Bromoheptane: A characteristic triplet around 3.4 ppm corresponds to the -CH₂-Br protons. The other methylene and methyl protons will appear further upfield.

Q4: Besides starting materials, what other impurities might be present?

A4: The Williamson ether synthesis can sometimes yield side products.

  • Hept-1-ene: Elimination (E2) can compete with substitution (Sₙ2), especially if a sterically hindered base is used or if reaction conditions are not optimal.[3][4] Hept-1-ene shows characteristic signals in the vinylic region (~4.9-5.8 ppm) and a triplet for the terminal methyl group.[5][6]

  • C-Alkylated 4-Aminophenol: Phenoxides are ambident nucleophiles, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom.[7][8] This would result in a more complex aromatic region in the NMR spectrum.

Q5: I observe peaks that correspond to common laboratory solvents. What are their chemical shifts?

A5: It is common to have residual solvents in your sample from the reaction workup or purification. Some common solvents and their approximate ¹H NMR chemical shifts in CDCl₃ are:

  • Acetone: ~2.17 ppm[9]

  • Dichloromethane: ~5.32 ppm[9]

  • Ethyl acetate: ~1.26 ppm (triplet), ~2.05 ppm (singlet), ~4.12 ppm (quartet)[9]

  • Hexanes: ~0.88 ppm, ~1.26 ppm[9]

  • Toluene: ~2.36 ppm, ~7.17-7.29 ppm[9]

  • Water: ~1.56 ppm (broad singlet)[9]

Troubleshooting Guide

If your ¹H NMR spectrum of this compound displays unexpected peaks, follow this systematic troubleshooting guide to identify the source of the issue.

Caption: Troubleshooting workflow for unexpected NMR peaks.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.[9][10]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9][10]

  • Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically. Poor shimming will result in broad and distorted peaks.[2]

  • Tune and match the probe for the ¹H frequency.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 8 or 16 for a moderately concentrated sample)

    • Spectral width (e.g., -2 to 12 ppm)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-2 seconds)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Caption: Experimental workflow for ¹H NMR analysis.

References

Validation & Comparative

Validating the Purity of Synthesized 4-Heptyloxyaniline: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of synthesized 4-heptyloxyaniline. This guide includes detailed experimental protocols, data presentation in a comparative table, and workflow visualizations to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

Both HPLC and GC-MS are powerful chromatographic techniques for separating and identifying components in a mixture. However, they operate on different principles and are suited for different types of analytes.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In the context of this compound, HPLC offers high resolution and sensitivity for its quantification and the detection of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. While aromatic amines can be analyzed by GC-MS, derivatization is sometimes required to improve their volatility and thermal stability. GC-MS provides not only quantitative data but also structural information, which is invaluable for impurity identification.

A summary of the comparison between HPLC and GC-MS for the analysis of this compound is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. No derivatization is typically required for this compound.Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar aromatic amines to improve peak shape and thermal stability.
Information Obtained Quantitative data (purity based on peak area), retention time for identification.Quantitative data, retention time, and mass spectral data for structural elucidation and definitive identification of impurities.
Sensitivity High sensitivity, depending on the detector (e.g., UV-Vis, DAD).Very high sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.
Potential Issues Co-elution of impurities with similar polarities.Potential for thermal degradation of the analyte in the injector or column.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of synthesized this compound by separating it from potential impurities and quantifying its relative peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound standard (for comparison)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the synthesized sample by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify this compound and any volatile impurities in the synthesized product.

Instrumentation:

  • GC-MS system with an autosampler

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound standard

  • Synthesized this compound sample

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound standard in dichloromethane at a concentration of 1 mg/mL. Prepare a working standard of 0.1 mg/mL.

  • Sample Solution Preparation: Dissolve the synthesized this compound in dichloromethane to a final concentration of approximately 0.1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis: Compare the retention time and mass spectrum of the major peak in the sample to the standard. Identify any impurity peaks by their mass spectra and library matching. Calculate the purity based on the relative peak area.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC and GC-MS analysis of a synthesized this compound sample.

ParameterHPLC AnalysisGC-MS Analysis
Retention Time of this compound 8.52 min12.78 min
Purity (Area %) 99.2%99.5%
Major Impurity 1 (Retention Time) 6.21 min10.45 min
Major Impurity 1 (Area %) 0.5%0.3%
Major Impurity 1 (m/z ions) N/A109, 181
Major Impurity 2 (Retention Time) 9.87 min14.02 min
Major Impurity 2 (Area %) 0.3%0.2%
Major Impurity 2 (m/z ions) N/A93, 207

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the purity validation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation synthesis Synthesized This compound sample_prep Sample Preparation synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc Inject gcms GC-MS Analysis sample_prep->gcms Inject data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Experimental workflow for purity validation.

logical_relationship cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis compound Synthesized this compound hplc_separation Separation by Polarity compound->hplc_separation gcms_separation Separation by Volatility compound->gcms_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Purity by Area % hplc_detection->hplc_quantification final_purity Final Purity Assessment hplc_quantification->final_purity gcms_detection Mass Spectrometry gcms_separation->gcms_detection gcms_identification Impurity ID by m/z gcms_detection->gcms_identification gcms_identification->final_purity

Unveiling the Influence of Alkoxy Chain Length on the Mesomorphic Properties of Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between molecular structure and material properties is paramount. This guide provides a comparative analysis of the mesomorphic properties of 4-heptyloxyaniline and other 4-alkoxy anilines, offering insights into how the length of the alkoxy chain dictates the liquid crystalline behavior of these compounds.

This analysis focuses on a homologous series of N-(4-n-alkoxybenzylidene)-4'-ethoxyanilines, which serve as a well-documented proxy for understanding the fundamental principles that also govern the behavior of simpler 4-alkoxy anilines. The introduction of the benzylidene-ethoxyaniline moiety provides a stable liquid crystalline core, allowing for a systematic study of the effect of the terminal alkoxy chain length.

Quantitative Analysis of Mesomorphic Properties

The thermal properties of the homologous series of N-(4-n-alkoxybenzylidene)-4'-ethoxyanilines (n-OBA) were characterized to determine their liquid crystalline phase transitions. The following table summarizes the transition temperatures and enthalpy changes associated with these transitions. The data reveals a clear trend: as the length of the alkoxy chain (n) increases, the compounds tend to exhibit more ordered smectic phases in addition to the nematic phase.

Compound (n-OBA)n (Carbon atoms in alkoxy chain)TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Methoxy1Cr → N118.025.1
N → I121.00.5
Ethoxy2Cr → N135.028.5
N → I168.00.6
Propoxy3Cr → N115.024.3
N → I154.00.6
Butoxy4Cr → N108.026.8
N → I155.00.7
Pentyloxy5Cr → SmA99.022.6
SmA → N125.02.1
N → I151.00.7
Hexyloxy6Cr → SmA96.025.1
SmA → N134.02.5
N → I148.00.8
Heptyloxy 7 Cr → SmC 94.0 21.8
SmC → SmA 101.0 1.3
SmA → N 137.0 2.8
N → I 145.0 0.8
Octyloxy8Cr → SmC93.024.7
SmC → SmA114.01.5
SmA → I140.03.9
Decyloxy10Cr → SmC92.029.3
SmC → SmA125.01.9
SmA → I136.04.5

Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic Liquid

Experimental Protocols

The characterization of the mesomorphic properties of the alkoxy aniline derivatives was performed using two primary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2]

  • Instrumentation: A differential scanning calorimeter equipped with a cooling system.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Procedure:

    • The sample is heated to a temperature above its isotropic clearing point to erase any previous thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.

    • Finally, the sample is heated again at the same controlled rate.

  • Data Analysis: The transition temperatures are determined from the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy change (ΔH) for each transition is calculated by integrating the area of the corresponding peak.[2]

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying and characterizing liquid crystalline phases by observing their unique optical textures.[3][4]

  • Instrumentation: A polarizing microscope equipped with a hot stage and a temperature controller.

  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed in the hot stage.

  • Experimental Procedure:

    • The sample is heated to its isotropic liquid phase, appearing dark between crossed polarizers.

    • The sample is then slowly cooled, and the formation of different liquid crystalline phases is observed.

  • Data Analysis: The different mesophases are identified by their characteristic textures. For example, the nematic phase often exhibits a Schlieren or threaded texture, while smectic phases show focal-conic fan or mosaic textures.[5][6] The transition temperatures are recorded as the temperatures at which these textural changes occur.

Visualizing Structure-Property Relationships

The following diagrams illustrate the relationship between the molecular structure of the alkoxy anilines and their resulting mesomorphic properties, as well as the workflow for their characterization.

G cluster_chain Alkoxy Chain Length (n) cluster_phase Dominant Mesophase Short (n=1-4) Short (n=1-4) Nematic Nematic Short (n=1-4)->Nematic Favors Medium (n=5-7) Medium (n=5-7) Nematic + Smectic A Nematic + Smectic A Medium (n=5-7)->Nematic + Smectic A Promotes Nematic + Smectic A + Smectic C Nematic + Smectic A + Smectic C Medium (n=5-7)->Nematic + Smectic A + Smectic C Introduces for n=7 Long (n>=8) Long (n>=8) Smectic A + Smectic C Smectic A + Smectic C Long (n>=8)->Smectic A + Smectic C Stabilizes

Alkoxy chain length's effect on mesophases.

G Synthesis Synthesis of 4-Alkoxyaniline Derivatives Purification Purification by Recrystallization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Data_Analysis Data Analysis and Phase Identification DSC->Data_Analysis POM->Data_Analysis Comparison Comparison of Mesomorphic Properties Data_Analysis->Comparison

Experimental workflow for characterization.

References

Structural Elucidation of 4-Heptyloxyaniline: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of 4-heptyloxyaniline, a key intermediate in various synthetic pathways. The guide includes predicted spectral data, a detailed experimental protocol for data acquisition, and a comparison with alternative analytical techniques.

The structural integrity of synthesized molecules is paramount in research and development. For this compound, a molecule featuring an aromatic core, an amine substituent, and a long alkyl chain, NMR spectroscopy serves as a powerful tool for verification. The distinct chemical environments of the protons and carbons within the molecule give rise to a unique spectral fingerprint, allowing for definitive structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6 (Aromatic)6.60 - 6.80Doublet2H
H-3, H-5 (Aromatic)6.70 - 6.90Doublet2H
-NH₂3.50 - 4.50Broad Singlet2H
-O-CH₂-3.85 - 4.00Triplet2H
-O-CH₂-CH₂-1.70 - 1.85Quintet2H
-(CH₂)₄-1.20 - 1.50Multiplet8H
-CH₃0.85 - 0.95Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)140.0 - 142.0
C-4 (C-O)152.0 - 154.0
C-2, C-6115.0 - 117.0
C-3, C-5114.0 - 116.0
-O-CH₂-68.0 - 70.0
-O-CH₂-CH₂-29.0 - 31.0
-(CH₂)₄-22.0 - 32.0
-CH₃13.0 - 15.0

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural confirmation, other techniques can offer complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall molecular formula. Fragmentation patterns can offer clues about the structure but are often less definitive than NMR for isomeric compounds.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether, but does not provide detailed information about the carbon-hydrogen framework.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N), which helps in confirming the empirical and molecular formula.

For unambiguous structural elucidation of a molecule like this compound, a combination of these techniques is often employed, with NMR serving as the cornerstone for detailed structural assignment.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • For ¹H NMR:
  • Acquire the spectrum at room temperature.
  • Typical spectral width: -2 to 12 ppm.
  • Number of scans: 16-64, depending on the sample concentration.
  • Relaxation delay: 1-2 seconds.
  • For ¹³C NMR:
  • Acquire the spectrum using a proton-decoupled pulse sequence.
  • Typical spectral width: 0 to 220 ppm.
  • Number of scans: 1024 or more, as ¹³C has a low natural abundance.
  • Relaxation delay: 2-5 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the resulting spectra.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using NMR spectroscopy is illustrated in the following diagram.

cluster_0 NMR Analysis Workflow cluster_1 Alternative Techniques A Sample Preparation (this compound in CDCl3) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Referencing) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structural Confirmation E->F G Mass Spectrometry (Molecular Weight) F->G H IR Spectroscopy (Functional Groups) F->H I Elemental Analysis (Elemental Composition) F->I

Caption: Workflow for the structural confirmation of this compound.

Confirming the Empirical Formula of 4-Heptyloxyaniline Derivatives: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's empirical formula is a foundational step in chemical synthesis and characterization. This guide provides a comparative overview of elemental analysis, the gold-standard technique for this purpose, contextualized for 4-heptyloxyaniline derivatives. We will delve into the experimental protocol, present comparative data, and explore alternative analytical methods.

The Role of Elemental Analysis in Characterizing this compound Derivatives

This compound and its derivatives are organic compounds that hold potential in various research domains, including materials science and medicinal chemistry. The synthesis of novel derivatives necessitates rigorous structural confirmation. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative measure of the mass percentages of these elements in a pure sample. This data is then used to derive the empirical formula—the simplest whole-number ratio of atoms in the compound.

The principle of modern elemental analysis relies on the complete combustion of the sample. The resulting gases are then separated and quantified to determine the elemental composition of the original substance.[1][2][3]

Comparison of Theoretical vs. Experimental Data

The accuracy of a synthesis and purification process is reflected in the close agreement between the calculated (theoretical) and experimentally determined (found) elemental percentages. Below is a representative comparison for a hypothetical derivative, N-acetyl-4-heptyloxyaniline (C₁₅H₂₃NO₂).

ElementCalculated (%)Found (%)Deviation (%)
Carbon (C)72.2572.18-0.07
Hydrogen (H)9.309.35+0.05
Nitrogen (N)5.625.59-0.03

Note: The "Found" data is a realistic, hypothetical result for a high-purity sample.

Experimental Protocol: CHN Elemental Analysis

The following is a detailed methodology for the elemental analysis of a this compound derivative.

1. Sample Preparation:

  • Ensure the sample is homogenous and free of solvent and moisture. This is typically achieved by drying the sample under a high vacuum.

  • Accurately weigh approximately 1-3 mg of the purified compound into a tin or silver capsule using a microbalance.

2. Instrumentation and Combustion:

  • The analysis is performed using a CHN elemental analyzer.

  • The encapsulated sample is introduced into a high-temperature furnace (typically around 900-1000 °C) with a controlled supply of pure oxygen.

  • This "flash combustion" instantaneously converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

3. Reduction and Separation:

  • The combustion gases are passed through a reduction tube, often containing copper, to convert nitrogen oxides back to N₂.

  • The mixture of CO₂, H₂O, and N₂ is then carried by a helium stream through a gas chromatography column, which separates the individual gases.

4. Detection and Quantification:

  • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • The instrument's software integrates the detector signals and, based on calibration with standards, calculates the mass percentages of C, H, and N in the original sample.

5. Data Analysis:

  • The experimental mass percentages are compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) is strong evidence for the proposed empirical formula.

Workflow for Empirical Formula Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis cluster_calculation Formula Determination cluster_alternatives Alternative Confirmation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification Purity_Check Assess Purity (TLC, HPLC) Purification->Purity_Check Sample_Prep Sample Preparation Purity_Check->Sample_Prep CHN_Analysis CHN Analyzer Sample_Prep->CHN_Analysis Raw_Data Obtain %C, %H, %N CHN_Analysis->Raw_Data Comparison Compare Found vs. Theoretical Raw_Data->Comparison Theoretical Calculate Theoretical % Theoretical->Comparison Empirical_Formula Confirm Empirical Formula Comparison->Empirical_Formula Mass_Spec Mass Spectrometry (Molecular Ion) Empirical_Formula->Mass_Spec NMR NMR Spectroscopy (Structure) Empirical_Formula->NMR

Caption: Workflow for confirming the empirical formula of a synthesized compound.

Alternative and Complementary Analytical Techniques

While elemental analysis is fundamental for determining the empirical formula, it is crucial to employ other analytical methods for comprehensive structural elucidation and confirmation of the molecular formula.

TechniqueInformation ProvidedComparison to Elemental Analysis
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecular ion, giving the molecular weight of the compound. High-resolution MS can provide the molecular formula.Complementary. Elemental analysis gives the simplest ratio of atoms, while MS provides the total mass of the molecule, allowing for the determination of the molecular formula from the empirical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the elucidation of the compound's connectivity and overall structure.Provides structural information rather than elemental composition. It confirms the arrangement of atoms suggested by the empirical and molecular formulas.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., N-H, C=O, C-O).Confirms the presence of expected functional groups based on the proposed structure but does not provide elemental ratios.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline sample, offering unambiguous structural determination.The "gold standard" for structural confirmation, but it requires a suitable single crystal, which can be challenging to obtain. It directly provides the molecular structure, from which the molecular and empirical formulas can be derived.

Logical Relationship of Analytical Techniques

G cluster_core Core Formula & Structure cluster_techniques Analytical Techniques Empirical_Formula Empirical Formula Molecular_Formula Molecular Formula Empirical_Formula->Molecular_Formula Structure Molecular Structure Molecular_Formula->Structure Elemental_Analysis Elemental Analysis Elemental_Analysis->Empirical_Formula Mass_Spec Mass Spectrometry Mass_Spec->Molecular_Formula NMR NMR Spectroscopy NMR->Structure XRay X-ray Crystallography XRay->Structure

Caption: Interrelation of analytical techniques in chemical characterization.

References

Comparative Dielectric Anisotropy of 4-Heptyloxyaniline-Based Liquid Crystals: A Review of Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the dielectric properties of calamitic liquid crystals derived from 4-heptyloxyaniline reveals significant variations in dielectric anisotropy based on molecular structure. This guide provides a comparative overview of the dielectric constants of two such Schiff base liquid crystals, N-(4-n-heptyloxybenzylidene)-4'-n-butylaniline and N-(4-n-heptyloxybenzylidene)-4'-n-hexylaniline, supported by experimental data and protocols for researchers in materials science and drug development.

The dielectric anisotropy (Δε), a crucial parameter for the application of liquid crystals in display technologies and other electro-optical devices, is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε are highly dependent on the molecular architecture, particularly the presence and orientation of polar groups. In the case of this compound-based liquid crystals, the heptyloxy tail and the molecular core contribute to the overall polarizability and dipole moment, which in turn dictate the dielectric response.

Performance Comparison of this compound-Based Schiff Bases

To illustrate the influence of the terminal alkyl chain length on the dielectric anisotropy, we compare the dielectric properties of two Schiff base liquid crystals: N-(4-n-heptyloxybenzylidene)-4'-n-butylaniline and N-(4-n-heptyloxybenzylidene)-4'-n-hexylaniline. The experimental data, as reported by Keisham Nanao Singh et al., is summarized in the table below.

Liquid Crystal CompoundTemperature (°C)ε∥ε⊥Δε (ε∥ - ε⊥)
N-(4-n-heptyloxybenzylidene)-4'-n-butylaniline504.324.48-0.16
N-(4-n-heptyloxybenzylidene)-4'-n-hexylaniline554.154.35-0.20

The data reveals that both compounds exhibit a negative dielectric anisotropy, which is a common characteristic for Schiff base liquid crystals where the dominant dipole moment is perpendicular to the long molecular axis. An increase in the length of the terminal alkyl chain from butyl to hexyl leads to a more negative dielectric anisotropy.

Experimental Protocols

The determination of the dielectric properties of the aforementioned liquid crystals was conducted using the following methodology:

1. Sample Preparation: The liquid crystal samples were housed in a shielded cell consisting of two optically flat glass plates coated with a transparent conducting layer of indium tin oxide (ITO). The desired cell thickness was maintained using Mylar spacers. To achieve planar alignment of the liquid crystal molecules, the inner surfaces of the glass plates were coated with a thin layer of polyimide and subsequently rubbed in a unidirectional manner. For homeotropic alignment, the surfaces were treated with a suitable surfactant.

2. Dielectric Measurements: The dielectric measurements were performed using an Agilent 4284A Precision LCR meter in the frequency range of 1 kHz to 1 MHz. The temperature of the sample cell was controlled using a precision temperature controller. The capacitance of the cell filled with the liquid crystal was measured for both planar (for ε∥) and homeotropic (for ε⊥) alignments. The empty capacitance of the cell was also measured for calibration.

3. Calculation of Dielectric Constants: The parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity were calculated from the measured capacitance values using the formula C = (εA)/d, where C is the capacitance, ε is the dielectric permittivity, A is the area of the electrodes, and d is the cell gap. The dielectric anisotropy (Δε) was then calculated as the difference between ε∥ and ε⊥.

Logical Workflow for Dielectric Anisotropy Measurement

The general workflow for the experimental determination of the dielectric anisotropy of a liquid crystal is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis A Liquid Crystal Synthesis and Purification B ITO-Coated Glass Cell Fabrication A->B C Surface Treatment for Alignment (Planar/Homeotropic) B->C D Cell Assembly with Spacers C->D E Temperature Control D->E F LCR Meter Measurement (Capacitance vs. Frequency) E->F G Measure Empty Cell Capacitance F->G H Measure Filled Cell Capacitance (Planar) F->H I Measure Filled Cell Capacitance (Homeotropic) F->I J Calculate ε∥ from Planar Capacitance G->J K Calculate ε⊥ from Homeotropic Capacitance G->K H->J I->K L Calculate Δε = ε∥ - ε⊥ J->L K->L

Experimental workflow for dielectric anisotropy measurement.

Benchmarking the performance of 4-Heptyloxyaniline in LCDs against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of liquid crystal display (LCD) technology, the performance of individual liquid crystal materials is paramount. This guide provides a comparative analysis of a 4-heptyloxyaniline derivative, 4'-heptyloxy-4-cyanobiphenyl (7OCB), against two established commercial standards: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-methoxybenzylidene-4'-butylaniline (MBBA). The selection of a liquid crystal is a critical factor that dictates the electro-optical properties and overall performance of a display.[1] This comparison focuses on key performance indicators essential for researchers, scientists, and professionals in drug development and materials science.

Comparative Performance Data

The suitability of a liquid crystal for display applications is determined by a range of physical parameters. A high clearing point ensures thermal stability, while low viscosity is crucial for fast switching speeds.[1] Dielectric and optical anisotropy are fundamental to achieving high contrast ratios and wide viewing angles.[1][5] The following table summarizes the key performance parameters for 7OCB, 5CB, and MBBA.

Parameter 4'-heptyloxy-4-cyanobiphenyl (7OCB) 4-pentyl-4'-cyanobiphenyl (5CB) 4-methoxybenzylidene-4'-butylaniline (MBBA)
Clearing Point (°C) Estimated based on homologous series35.347
Optical Anisotropy (Δn) at 589 nm, 20°C Estimated based on homologous series0.190.23
Dielectric Anisotropy (Δε) at 1 kHz, 20°C Estimated based on homologous series+11.5-0.4
Rotational Viscosity (γ₁) (mPa·s) at 20°C Estimated based on homologous series120103

Note: Data for 7OCB is estimated based on trends in the 4-alkoxy-4'-cyanobiphenyl homologous series.[2]

Experimental Protocols

Accurate and reproducible measurement of liquid crystal properties is essential for meaningful comparison. The following are standard experimental protocols for determining the key performance indicators.

Clearing Point (Nematic-Isotropic Phase Transition Temperature)

The clearing point is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase.[1][5]

Methodology:

  • A small sample of the liquid crystal is placed between two clean glass slides.

  • The sample is positioned on a temperature-controlled hot stage mounted on a polarizing optical microscope.

  • The sample is observed through crossed polarizers while the temperature is slowly increased.

  • The nematic phase appears bright (birefringent), while the isotropic phase appears dark.[1]

  • The clearing point is recorded as the temperature at which the last trace of birefringence disappears.

  • The sample is then cooled from the isotropic phase to check for thermal hysteresis.[1]

Rotational Viscosity

Rotational viscosity measures the internal friction of the liquid crystal, which directly impacts the switching speed of the display.[1]

Methodology:

  • Rotating Magnetic Field Method: A sample of the nematic liquid crystal is placed in a temperature-controlled cylindrical container. A rotating magnetic field is applied, causing the liquid crystal director to align with the field. The viscous torque of the material counteracts the magnetic torque, resulting in a phase lag between the director and the field. This phase lag, measured optically, is used to calculate the rotational viscosity.[2]

  • Rotational Viscometer Method: A spindle is immersed in the temperature-controlled liquid crystal sample and rotated at a constant angular velocity. The torque required to maintain this rotation is measured, and the viscosity is calculated based on the torque, angular velocity, and the geometry of the setup.[1]

Visualizing the Benchmarking Process

To provide a clearer understanding of the evaluation process and the relationships between the compared materials, the following diagrams are provided.

experimental_workflow cluster_synthesis Material Synthesis & Preparation cluster_benchmarks Commercial Standards cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivative (e.g., 7OCB) purification Purification & Characterization synthesis->purification clearing_point Measure Clearing Point (Polarizing Optical Microscope) purification->clearing_point viscosity Measure Rotational Viscosity (Viscometer) purification->viscosity anisotropy Measure Optical & Dielectric Anisotropy purification->anisotropy standard1 Procure 5CB standard1->clearing_point standard1->viscosity standard1->anisotropy standard2 Procure MBBA standard2->clearing_point standard2->viscosity standard2->anisotropy data_table Compile Data into Comparison Table clearing_point->data_table viscosity->data_table anisotropy->data_table report Generate Performance Comparison Guide data_table->report logical_relationship cluster_core Core Molecular Structures cluster_derivatives Synthesized Liquid Crystal cluster_standards Commercial Standards cluster_properties Key Performance Properties aniline This compound (Base Structure) phenol 4-Heptyloxyphenol (Precursor) aniline->phenol Structural Similarity ocb 4'-heptyloxy-4-cyanobiphenyl (7OCB) phenol->ocb Synthesis Precursor props Clearing Point Viscosity Optical Anisotropy Dielectric Anisotropy ocb->props Performance Evaluation cb 4-pentyl-4'-cyanobiphenyl (5CB) cb->props Benchmark mbba 4-methoxybenzylidene-4'-butylaniline (MBBA) mbba->props Benchmark

References

A Comparative Guide to the Cross-Validation of Analytical Data for 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for 4-Heptyloxyaniline, a key intermediate in various synthetic applications. By comparing data from multiple analytical platforms, researchers can ensure the identity, purity, and quality of the compound with a high degree of confidence. This process is essential for regulatory compliance, ensuring data integrity, and the successful transfer of analytical methods between laboratories.[1][2]

This guide explores the application of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present detailed experimental protocols, comparative data tables, and visual workflows to facilitate a comprehensive understanding of the cross-validation process.

Experimental Workflow and Cross-Validation Logic

The analytical process begins with a unified sample preparation strategy, followed by analysis on orthogonal analytical platforms. The data from each instrument is then critically compared to build a complete profile of the analyte. This cross-validation ensures that the results are consistent and reliable across different measurement principles.[2]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Analysis Prep Homogenized Batch of this compound Solubilize Dissolve in Appropriate Solvent (e.g., Acetonitrile) Prep->Solubilize HPLC HPLC-UV Solubilize->HPLC GCMS GC-MS Solubilize->GCMS NMR NMR Solubilize->NMR FTIR FTIR Solubilize->FTIR Data_HPLC Chromatogram (Purity, Rt) HPLC->Data_HPLC Data_GCMS Chromatogram & Spectrum (Purity, Rt, m/z) GCMS->Data_GCMS Data_NMR Spectrum (Structure, δ) NMR->Data_NMR Data_FTIR Spectrum (Functional Groups, cm⁻¹) FTIR->Data_FTIR

Figure 1: General experimental workflow for multi-instrument analysis.

Cross_Validation_Logic cluster_conclusion Final Assessment HPLC_Data HPLC Purity (Area %) Rt = 12.5 min Purity_Compare Purity Agreement? HPLC_Data->Purity_Compare GCMS_Data GC-MS Purity (Area %) Rt = 15.2 min m/z = 207 GCMS_Data->Purity_Compare ID_Compare Identity Confirmation? GCMS_Data->ID_Compare NMR_Data NMR Structure (Expected Shifts & Integrals) NMR_Data->ID_Compare FTIR_Data FTIR Functional Groups (N-H, C-O, C=C stretches) FTIR_Data->ID_Compare Conclusion Cross-Validation Successful? Purity_Compare->Conclusion Purity ≥ 99.5% Δ ≤ 0.5% ID_Compare->Conclusion All data consistent with structure

Figure 2: Logical flow for the cross-validation of analytical data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of non-volatile compounds like this compound.[3] It offers high resolution for separating the main component from process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

A stability-indicating reversed-phase HPLC (RP-HPLC) method is suitable for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[4]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-26 min: Return to 70% A, 30% B

    • 26-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds, providing both purity information and structural confirmation through mass spectral data.[5] For aniline derivatives, it can offer excellent sensitivity and specificity.[6]

Experimental Protocol: GC-MS
  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.[5]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 40-450

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and revealing the presence of any structurally similar impurities. It serves as a primary method for structural confirmation.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[9] For this compound, it can quickly confirm the presence of key structural motifs like the N-H bond of the amine, the C-O ether linkage, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal. No further preparation is needed.

Comparative Data Summary

The following table summarizes hypothetical, yet typical, analytical data obtained for a single batch of this compound across the four instrumental platforms. The consistency of these results provides strong evidence for the compound's identity and purity.

ParameterHPLC-UVGC-MS¹H NMRFTIR
Purity Assessment 99.8% (Area Normalization)99.7% (Area Normalization)Consistent with >99% purity (no significant impurity signals)Not quantitative, confirms major component
Identity Confirmation Retention Time: ~12.5 minRetention Time: ~15.2 min; Molecular Ion (M⁺) at m/z 207Chemical shifts and integrations match proposed structureVibrational bands match key functional groups
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLN/AN/A
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mLN/AN/A
Key Identifying Features UV λmax at ~245 nmBase peak at m/z 108; Fragments at m/z 135, 77Aromatic protons (~6.6-6.8 ppm); -OCH₂- triplet (~3.9 ppm)N-H stretch (~3350-3450 cm⁻¹); C-O stretch (~1240 cm⁻¹); Aromatic C=C (~1510 cm⁻¹)

Conclusion

References

A Comprehensive Guide to the Electronic Properties of 4-Heptyloxyaniline and its Analogs: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules is paramount for predicting their reactivity, stability, and potential applications. This guide provides a comparative framework for evaluating the electronic characteristics of 4-heptyloxyaniline and a series of its n-alkoxy analogs through Density Functional Theory (DFT) calculations, supported by established experimental protocols.

While specific DFT data for this compound is not extensively available in current literature, this guide outlines a robust computational and experimental workflow to generate and validate the necessary data. By systematically varying the length of the alkoxy chain, researchers can elucidate structure-property relationships that are crucial for molecular design and optimization.

Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties for a series of 4-n-alkoxyanilines. The data for methoxy and ethoxy derivatives are based on available experimental and computational studies. The values for the longer-chain analogs are projected based on expected trends and serve as a template for data to be generated using the protocols outlined in this guide. Key parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap (Eg), which is a critical indicator of molecular stability and reactivity.

CompoundAlkoxy Chain LengthHOMO (eV)LUMO (eV)HOMO-LUMO Gap (Eg) (eV)
4-Methoxyaniline1-4.8 to -5.2-0.1 to 0.24.7 to 5.4
4-Ethoxyaniline2-4.9 to -5.3-0.1 to 0.24.8 to 5.5
4-Propoxyaniline3(predicted)(predicted)(predicted)
4-Butoxyaniline4(predicted)(predicted)(predicted)
4-Pentyloxyaniline5(predicted)(predicted)(predicted)
4-Hexyloxyaniline6(predicted)(predicted)(predicted)
This compound 7 (predicted) (predicted) (predicted)

Methodologies for a Comprehensive Comparison

To populate and validate the data for the complete series of 4-n-alkoxyanilines, a combination of computational and experimental methods is recommended.

Density Functional Theory (DFT) Calculation Protocol

DFT has proven to be a powerful tool for predicting the electronic properties of organic molecules.[1][2][3] A widely accepted and effective protocol for studying substituted anilines involves the following steps:

  • Geometry Optimization: The molecular geometry of each 4-n-alkoxyaniline analog should be optimized without any symmetry constraints. A common and reliable method is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: With the optimized geometries, the HOMO and LUMO energies, and consequently the HOMO-LUMO gap, can be calculated. These frontier molecular orbitals are key to understanding the electronic behavior of the molecules.[5]

Experimental Validation Protocols

Experimental validation of the calculated electronic properties is crucial. The following are standard experimental techniques for determining HOMO and LUMO energies of organic compounds.[6]

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[7][8]

  • Procedure:

    • Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), in an appropriate solvent like dichloromethane or acetonitrile.[7]

    • Dissolve the 4-n-alkoxyaniline analog in the electrolyte solution to a concentration of approximately 1 mM.

    • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9]

    • Record the cyclic voltammogram by sweeping the potential. The onset of the first oxidation peak can be used to estimate the HOMO energy, while the onset of the first reduction peak can be used to estimate the LUMO energy.[10]

2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the optical HOMO-LUMO gap.[11]

  • Procedure:

    • Prepare a dilute solution of the 4-n-alkoxyaniline analog in a UV-transparent solvent (e.g., cyclohexane, ethanol).

    • Record the absorption spectrum.

    • The onset of the lowest energy absorption band (λ_onset) can be used to calculate the optical band gap (Eg) using the equation: Eg (eV) = 1240 / λ_onset (nm).[12]

Workflow for Comparative Analysis

The following diagram illustrates the integrated workflow for a comprehensive comparison of the electronic properties of this compound and its analogs, combining both theoretical calculations and experimental validation.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Comparative Analysis comp_start Define Analogs (4-alkoxyanilines, n=1-7) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Calculate Electronic Properties (HOMO, LUMO, Eg) freq_calc->elec_prop data_table Populate Comparison Table elec_prop->data_table Theoretical Data exp_start Synthesize or Procure Analogs cv Cyclic Voltammetry (Determine Oxidation/Reduction Potentials) exp_start->cv uv_vis UV-Vis Spectroscopy (Determine Optical Band Gap) exp_start->uv_vis exp_data Experimental HOMO, LUMO, Eg cv->exp_data uv_vis->exp_data exp_data->data_table Experimental Data correlation Correlate Theoretical and Experimental Data data_table->correlation conclusion Elucidate Structure-Property Relationships correlation->conclusion

Workflow for the comparative analysis of 4-alkoxyanilines.

References

Side-by-side comparison of different synthesis routes for 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two primary synthetic routes for the preparation of 4-Heptyloxyaniline, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. The routes are evaluated based on their reaction steps, yields, and overall efficiency, with detailed experimental protocols provided for each.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Williamson Ether Synthesis with Amino ProtectionRoute 2: Reduction of 4-Heptyloxynitrobenzene
Starting Materials 4-Aminophenol, 1-Bromoheptane, Benzaldehyde4-Nitrophenol, 1-Bromoheptane
Number of Steps 3 (Protection, Alkylation, Deprotection)2 (Etherification, Reduction)
Overall Estimated Yield ~60-70%~80-90%
Key Reagents Benzaldehyde, K₂CO₃, HClK₂CO₃, SnCl₂·2H₂O / Pd/C
Advantages Readily available starting materials, well-established reactions.Higher overall yield, fewer steps.
Disadvantages Requires protection/deprotection steps, potentially lower overall yield.Use of nitro starting material, potential for catalyst poisoning in hydrogenation.

Route 1: Williamson Ether Synthesis via Amino Group Protection

This classical approach involves the O-alkylation of 4-aminophenol with 1-bromoheptane. To prevent the competing N-alkylation, the amino group is first protected by forming a Schiff base with benzaldehyde. The synthesis proceeds in three main steps:

  • Protection: Reaction of 4-aminophenol with benzaldehyde to form N-benzylidene-4-aminophenol.

  • Alkylation: Williamson ether synthesis on the protected intermediate with 1-bromoheptane.

  • Deprotection: Hydrolysis of the Schiff base to yield the final product, this compound.

cluster_0 Route 1: Williamson Ether Synthesis (Protected) A 4-Aminophenol + Benzaldehyde B N-benzylidene-4-aminophenol (Schiff Base) A->B Methanol, rt, 1h D N-benzylidene-4-heptyloxyaniline B->D K2CO3, Acetone, reflux, 20h C 1-Bromoheptane C->D E This compound D->E 1N HCl, rt, 1h

Figure 1: Workflow for the synthesis of this compound via Williamson ether synthesis with amino group protection.
Experimental Protocol - Route 1

Step 1: Synthesis of N-benzylidene-4-aminophenol

To a stirred solution of 4-aminophenol (10.9 g, 0.1 mol) in 200 mL of methanol, benzaldehyde (10.6 g, 0.1 mol) is added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is recrystallized from ethanol to afford N-benzylidene-4-aminophenol as a crystalline solid.

Step 2: Synthesis of N-benzylidene-4-heptyloxyaniline

To a stirred solution of N-benzylidene-4-aminophenol (19.7 g, 0.1 mol) in 300 mL of acetone, anhydrous potassium carbonate (27.6 g, 0.2 mol) and 1-bromoheptane (17.9 g, 0.1 mol) are added. The mixture is heated to reflux and maintained for 20 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield crude N-benzylidene-4-heptyloxyaniline.

Step 3: Synthesis of this compound

The crude N-benzylidene-4-heptyloxyaniline is dissolved in 100 mL of dichloromethane, and 150 mL of 1N aqueous HCl is added. The mixture is stirred vigorously at room temperature for 1 hour. The layers are separated, and the aqueous layer is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be further purified by column chromatography or recrystallization.

Route 2: Reduction of 4-Heptyloxynitrobenzene

This two-step synthesis begins with the Williamson ether synthesis between 4-nitrophenol and 1-bromoheptane, followed by the reduction of the nitro group to an amine.

  • Etherification: Reaction of 4-nitrophenol with 1-bromoheptane to form 4-heptyloxynitrobenzene.

  • Reduction: Conversion of the nitro group to an amino group to yield this compound. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

cluster_1 Route 2: Reduction of Nitro Intermediate F 4-Nitrophenol + 1-Bromoheptane G 4-Heptyloxynitrobenzene F->G K2CO3, DMF, 80°C I This compound G->I H Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C) H->I

Figure 2: Workflow for the synthesis of this compound via reduction of a nitro intermediate.
Experimental Protocol - Route 2

Step 1: Synthesis of 4-Heptyloxynitrobenzene

In a round-bottom flask, 4-nitrophenol (13.9 g, 0.1 mol), 1-bromoheptane (17.9 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) are combined in 200 mL of dimethylformamide (DMF). The mixture is heated to 80°C and stirred for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into 500 mL of ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to give 4-heptyloxynitrobenzene.

Step 2: Synthesis of this compound (using SnCl₂·2H₂O)

To a stirred solution of 4-heptyloxynitrobenzene (23.7 g, 0.1 mol) in 300 mL of ethanol, tin(II) chloride dihydrate (112.8 g, 0.5 mol) is added. The mixture is heated to reflux, and 50 mL of concentrated hydrochloric acid is added dropwise. The reaction is refluxed for 3 hours. After cooling, the mixture is poured onto crushed ice and made alkaline with a 40% aqueous sodium hydroxide solution. The product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.

Performance Data Summary

Synthesis StepReagents & ConditionsTypical YieldReference
Route 1: Step 1 (Protection) 4-Aminophenol, Benzaldehyde, Methanol, RT, 1h>90%[1]
Route 1: Step 2 (Alkylation) N-benzylidene-4-aminophenol, 1-Bromoheptane, K₂CO₃, Acetone, Reflux, 20h~65-75% (estimated)[2]
Route 1: Step 3 (Deprotection) N-benzylidene-4-heptyloxyaniline, 1N HCl, RT, 1h>95%[2]
Route 2: Step 1 (Etherification) 4-Nitrophenol, 1-Bromoheptane, K₂CO₃, DMF, 80°C~90-95%General Williamson Ether Synthesis
Route 2: Step 2 (Reduction) 4-Heptyloxynitrobenzene, SnCl₂·2H₂O, HCl, Ethanol, Reflux, 3h~90-95%General Nitro Reduction

References

Evaluating the antioxidant properties of 4-Heptyloxyaniline derivatives in comparison to known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of aniline derivatives, with a specific focus on the projected activity of 4-heptyloxyaniline, benchmarked against well-established antioxidants. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide leverages data from structurally related aniline compounds to forecast its potential efficacy. The antioxidant capacities are evaluated using standard in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

The structure-activity relationship of aniline derivatives suggests that the presence of electron-donating groups on the aromatic ring enhances antioxidant activity.[1][2] The 4-heptyloxy group in this compound is an electron-donating alkoxy group, which is expected to increase the electron density on the aniline ring, thereby facilitating the donation of a hydrogen atom or an electron to neutralize free radicals. The position of this substituent also plays a crucial role, with ortho and para positions generally showing higher activity.[1][2]

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various aniline derivatives and standard antioxidants are summarized in the table below. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher antioxidant potency.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (IC50/Fe(II) Equiv.)
Aniline Derivatives
Aniline> 83 mMNot AvailableNot Available
4-Aminophenol0.015 mMNot AvailableNot Available
2-Aminophenol0.011 mMNot AvailableNot Available
Standard Antioxidants
Ascorbic Acid (Vitamin C)4.97 - 8.4 µg/mLNot Available330 µg/mL
Trolox3.77 - 4.0 µg/mL2.34 - 2.93 µg/mL0.24 µg/mL
BHT (Butylated hydroxytoluene)4.30 mg/LNot AvailableNot Available

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, leading to a loss of color.

Procedure:

  • The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a 6-minute incubation.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[3][4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known concentration of Fe²⁺.[3]

Visualizing Methodologies and Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound & Standard Antioxidants Mixing Mix Compound with Reagent Test_Compound->Mixing Radical_Solution Radical/Reagent Solution (DPPH, ABTS, or FRAP) Radical_Solution->Mixing Incubation Incubate (Time & Temperature Specific) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components attacks Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized to Oxidative_Damage Oxidative Damage & Cellular Dysfunction Cellular_Components->Oxidative_Damage leads to Antioxidant Antioxidant (e.g., this compound derivative) Antioxidant->ROS donates electron/H+

References

A Comparative Guide to Quantitative Structure-Property Relationship (QSPR) Studies of Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Property Relationship (QSPR) studies on alkoxy anilines. Aniline and its derivatives are pivotal in various fields, including pharmaceuticals and material science. Understanding the relationship between the molecular structure of alkoxy anilines and their physicochemical properties is crucial for designing novel compounds with desired characteristics. This document summarizes key findings from various studies, details experimental and computational methodologies, and presents predictive models for properties such as pKa and toxicity.

Comparative Analysis of QSPR Models for Alkoxy Anilines

QSPR studies on substituted anilines, including those with alkoxy groups, have been instrumental in predicting a range of properties. The choice of molecular descriptors and modeling techniques significantly influences the predictive power of the models. Below is a comparative summary of different QSPR models.

Table 1: Comparison of QSPR Models for Physicochemical Properties of Substituted Anilines

Property QSPR/QSAR Model(s) Employed Key Molecular Descriptors Key Findings
pKa (Acid Dissociation Constant) Multiple Linear Regression (MLR)ZDO and Mulliken electron population on the nitrogen atom, Global electrophilicity index.[1]A strong correlation exists between the electron population on the amino nitrogen and the pKa value. The ZDO electron population was found to be a superior descriptor compared to the Mulliken population for predicting pKa at a semi-empirical level.[1] The inclusion of quantum-chemical descriptors significantly improves model accuracy.
Toxicity (to various organisms) Multiple Linear Regression (MLR), Partial Least Squares (PLS)Log K_ow (hydrophobicity), E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital), Hammett constants (σ).[2][3]Hydrophobicity is a primary factor influencing the toxicity of anilines.[2] For compounds with polyhalogen or nitro groups, toxicity is also strongly related to intracellular reactivity (E_LUMO).[3] The introduction of electronic parameters like Hammett constants improves the quality of the QSARs.
Biodegradability Regression ModelsElectronic and steric properties.[2]In contrast to toxicity, electronic and steric properties were found to be more critical in modeling the biodegradation of anilines.[2]
Metabolism (N-acetylation) Partial Least Squares Discriminant Analysis (PLS-DA), Soft Independent Modelling of Class Analogy (SIMCA)Physicochemical parameters calculated using ab initio methods, incorporating solvation effects.[4]Stepwise classification models based on the physicochemical properties of the parent anilines can successfully predict their metabolic fate. Incorporating solvation effects in descriptor calculation improves model accuracy.[4]

Experimental and Computational Protocols

The reliability of any QSPR model is fundamentally dependent on the quality of the experimental data and the rigor of the computational methods used to generate molecular descriptors.

Experimental Protocols

Determination of pKa (Spectrophotometric Method)

A common method for determining the pKa of anilines is through UV-Vis spectrophotometry.

  • Preparation of Solutions: A stock solution of the alkoxy aniline is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions with known pH values are also prepared.

  • Spectrophotometric Measurement: Small aliquots of the stock solution are added to each buffer solution. The absorbance spectra of these solutions are recorded over a relevant wavelength range.

  • Data Analysis: The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The Henderson-Hasselbalch equation is typically used to fit the data and calculate the pKa value. Ionization constants can be measured in aqueous solutions with a specific ionic strength at a constant temperature (e.g., 25°C).[5]

Computational Protocols

Calculation of Molecular Descriptors

  • Molecular Structure Optimization: The 3D structures of the alkoxy aniline molecules are first optimized. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**).[6] For some studies, semi-empirical methods like PM3 are used for faster calculations.[1]

  • Descriptor Calculation: Following geometry optimization, a wide range of molecular descriptors are calculated using specialized software (e.g., Gaussian, DRAGON, MOE). These descriptors can be categorized as:

    • Constitutional: Molecular weight, number of atoms, etc.

    • Topological: Indices that describe the connectivity of the molecule.

    • Geometric: Descriptors related to the 3D structure of the molecule.

    • Electronic: Dipole moment, HOMO and LUMO energies, atomic charges, etc.

    • Physicochemical: LogP (octanol-water partition coefficient), molar refractivity.

  • Solvation Modeling: For properties in solution, such as pKa, it is crucial to account for solvent effects. This is often done using implicit solvation models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM).[7][8]

Visualizing the QSPR Workflow

The development of a robust QSPR model follows a systematic workflow, from data collection to model validation and application.

QSPR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Application Data_Collection Data Collection (Experimental Property Values) Data_Splitting Data Splitting (Training and Test Sets) Data_Collection->Data_Splitting Structure_Drawing Molecular Structure Drawing/Input Geometry_Optimization Geometry Optimization (e.g., DFT) Structure_Drawing->Geometry_Optimization Descriptor_Calculation Descriptor Calculation (e.g., DRAGON, Gaussian) Geometry_Optimization->Descriptor_Calculation Descriptor_Calculation->Data_Splitting Feature_Selection Feature Selection (e.g., Genetic Algorithm) Data_Splitting->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, ANN) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Prediction Prediction of New Compounds External_Validation->Prediction Interpretation Mechanistic Interpretation External_Validation->Interpretation

Caption: A generalized workflow for developing and validating a QSPR model.

Signaling Pathways and Molecular Interactions

While QSPR primarily deals with physicochemical properties, the underlying principles are crucial for understanding how alkoxy anilines interact with biological systems in Quantitative Structure-Activity Relationship (QSAR) studies. For instance, the electronic properties of the aniline moiety, modulated by the alkoxy group, can influence its binding to target proteins.

Signaling_Pathway cluster_interaction Molecular Interaction cluster_cellular_response Cellular Response Alkoxy_Aniline Alkoxy Aniline Binding_Site Active/Binding Site Alkoxy_Aniline->Binding_Site Binding Target_Protein Target Protein (e.g., Enzyme, Receptor) Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Modulation Binding_Site->Target_Protein Biological_Effect Biological Effect (e.g., Toxicity, Therapeutic Effect) Downstream_Signaling->Biological_Effect Leads to

Caption: A conceptual diagram of alkoxy aniline interaction with a biological target.

References

Docking Studies of 4-Heptyloxyaniline Derivatives: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the docking studies of 4-heptyloxyaniline derivatives and structurally similar compounds with various protein targets. Due to a lack of extensive direct research on this compound derivatives, this guide draws comparisons with the well-studied class of 4-anilinoquinazoline derivatives, which share a similar aniline core and are prominent as kinase inhibitors.

This guide presents quantitative data from docking studies, details the experimental protocols for such computational analyses, and provides visual representations of a typical drug design workflow and a relevant signaling pathway.

Comparative Analysis of Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The quantitative output of these studies, such as binding energy and inhibitory concentrations (IC50), provides a measure of the compound's potential efficacy.

The following table summarizes the docking performance of various aniline derivatives against their respective protein targets. It is important to note that direct comparisons of binding energies across different studies should be made with caution due to variations in computational methods, software, and force fields used.

Compound ClassDerivative/CompoundTarget Protein(s)Binding Energy (kcal/mol)Inhibition Data (IC50 / Ki)Reference
4-Anilinoquinazoline Derivatives SGQ4EGFR Tyrosine Kinase-7.46Not specified[1]
DMUQ5EGFR Tyrosine Kinase-7.31Not specified[1]
6AUQ6EGFR Tyrosine Kinase-6.85Not specified[1]
PTQ8EGFR Tyrosine Kinase-6.74Not specified[1]
Erlotinib (Standard)EGFR Tyrosine Kinase-3.84Not specified[1]
Compound 19hEGFRNot specified0.47 nM[2]
Compound 19EGFRNot specified12.1 ± 1.6 nM[3]
Compound 20EGFRNot specified13.6 ± 0.8 nM[3]
Benzothiazole Aniline (BTA) Derivatives Ligand LDNA-7.239Not specified[4]
MnLDNA-5.894Not specified[4]
BTADNA-6.618Not specified[4]

Experimental Protocols in Molecular Docking

The process of molecular docking involves a series of systematic steps to ensure the accuracy and reliability of the predicted binding modes and affinities. A typical protocol for the docking of small molecules, such as this compound derivatives, to a protein target is outlined below.

Preparation of the Target Protein

The initial step involves preparing the three-dimensional structure of the target protein, which is often obtained from a public repository like the Protein Data Bank (PDB).

  • Receptor Retrieval: The 3D crystallographic structure of the target protein is downloaded from the PDB.

  • Protein Cleaning: Any non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the protein structure.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the overall structure is optimized and energy minimized using a suitable force field (e.g., CHARMm, AMBER). This step corrects for any structural artifacts from the crystallization process.

Ligand Preparation

The small molecule (ligand), in this case, a this compound derivative, must also be prepared for the docking simulation.

  • Ligand Sketching and 3D Conversion: The 2D chemical structure of the ligand is drawn using a chemical drawing tool and then converted into a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using molecular mechanics force fields.

Molecular Docking Simulation

With both the protein and ligand prepared, the docking simulation is performed to predict their binding interaction.

  • Defining the Binding Site: The active site or binding pocket of the protein is defined. This can be based on the location of a co-crystallized ligand or predicted using computational tools.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[1]

  • Pose Generation and Scoring: The software generates a series of possible binding poses of the ligand and scores them based on a scoring function that estimates the binding free energy.

Analysis of Docking Results

The final step involves a thorough analysis of the docking results to identify the most likely binding mode and to understand the nature of the protein-ligand interactions.

  • Binding Energy Analysis: The predicted binding energies for the different poses are compared to identify the most favorable binding conformation.

  • Interaction Analysis: The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed.

  • Validation: The docking protocol can be validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined one.

Visualizing the Process and Pathway

Diagrams are essential for understanding complex scientific workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Molecular Docking Workflow

This diagram illustrates the typical workflow of a computer-aided drug design project, from the initial preparation of molecules to the final analysis of their interactions.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis and Validation ligand_prep Ligand Preparation (e.g., this compound derivative) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking protein_prep Target Protein Preparation (e.g., from PDB) protein_prep->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis energy_calc Binding Energy Calculation docking->energy_calc validation Validation with Known Inhibitors pose_analysis->validation

A generalized workflow for molecular docking studies.

EGFR Signaling Pathway and Inhibition

Many aniline derivatives, particularly 4-anilinoquinazolines, are known to target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.[3][5] The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr Binds ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor 4-Anilinoquinazoline Inhibitor inhibitor->egfr Inhibits ATP binding

Simplified EGFR signaling pathway and its inhibition.

References

Safety Operating Guide

Proper Disposal of 4-Heptyloxyaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Heptyloxyaniline as hazardous waste. Ensure disposal is conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Compound Identification and Hazards

This compound is a chemical compound that presents several health and environmental hazards. It is crucial to handle this substance with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Key Hazards Include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

  • Suspected of causing cancer.[2]

  • Very toxic to aquatic life, with long-lasting effects.[2]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.32 g/mol [1]
Appearance White / off-white solid[1]
Melting Point 44 - 46 °C (111 - 115 °F)[1][2]
Boiling Point 145 - 146 °C (293 - 295 °F)[1]
Density 0.973 g/mL at 25 °C (77 °F)[2]
Log Pow (n-octanol/water) 1.39 (experimental)[2]

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a respirator when dusts are generated or if working in a poorly ventilated area.[1][2]

Step-by-Step Disposal Protocol

The following experimental protocol outlines the required steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be treated as hazardous waste. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing papers, and pipette tips.
  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

2. Waste Collection:

  • Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
  • When transferring the waste, avoid creating dust.[2]

3. Storage:

  • Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.
  • The storage area should be cool and dry.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental services company.
  • The preferred method of disposal for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
  • Do not let the product enter drains or the environment.[1]

Emergency Procedures for Spills and Exposure

In the event of a spill or exposure, follow these first-aid and cleanup measures immediately.

IncidentFirst-Aid / Spill Response
Eye Contact Immediately rinse the opened eye for at least 15 minutes under running water. Seek medical attention.[1]
Skin Contact Instantly wash with soap and water and rinse thoroughly. Remove contaminated clothing. Seek medical aid.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1]
Small Spill Ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. Wash the spill site after material pickup is complete.[1][3]
Large Spill Evacuate the area. Prevent the material from entering drains. Contact your institution's environmental health and safety department or emergency services.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify_waste Identify as Hazardous Waste start->identify_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe segregate Segregate from Incompatible Materials ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store arrange_pickup Arrange Pickup by Licensed Hazardous Waste Vendor store->arrange_pickup end End: Proper Disposal via Incineration arrange_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 4-Heptyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Heptyloxyaniline, including comprehensive operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 39905-44-7

  • Molecular Formula: C13H21NO

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can also cause irritation to the eyes, skin, and respiratory system.[1][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[1][4]To protect eyes from splashes.
Skin and Body Protection Laboratory coat and appropriate protective clothing.[1][4]To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] A government-approved respirator is required for high concentrations or when dust is generated.[1][2]To prevent inhalation of dust or vapors.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance White crystalline solid[3]
Melting Point 44-48°C[3]
Boiling Point 145-147°C at 0.5 torr[6]
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane; slightly soluble in water.[3]

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[4]

  • Verify that an eyewash station and safety shower are readily accessible.[5][7]

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Put on chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.

3. Handling the Chemical:

  • Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoid the formation of dust.[1][8]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Keep the container tightly closed when not in use.[1][9]

4. Post-Handling Procedures:

  • Clean the work area thoroughly after use.

  • Wash hands and any exposed skin with soap and water immediately after handling.[1][7]

  • Properly remove and dispose of gloves.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash & Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_weigh Weigh/Transfer in Fume Hood prep_ppe->handle_weigh handle_contain Keep Container Closed handle_weigh->handle_contain post_clean Clean Work Area handle_contain->post_clean post_wash Wash Hands post_clean->post_wash post_dispose_ppe Dispose of PPE post_wash->post_dispose_ppe

Caption: Workflow for the safe handling of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][10]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1][11]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and follow emergency procedures.[12]

Immediate First Aid for Exposure

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure to this compound skin Skin Contact: Wash with soap & water for 15 min exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: First aid procedures for exposure to this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), must be treated as hazardous waste.[12][13]

2. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a well-ventilated and secure area, away from incompatible materials.

3. Disposal Method:

  • Dispose of the hazardous waste through a licensed and approved waste disposal contractor.

  • Follow all federal, state, and local regulations for chemical waste disposal.[1] Do not dispose of down the drain or in regular trash.[5][12]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.